Ethyl 5-cyanoindole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-cyano-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-5-8(7-13)3-4-10(9)14-11/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSOXWAHGVEQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405796 | |
| Record name | Ethyl 5-cyanoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105191-13-7 | |
| Record name | Ethyl 5-cyanoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 5-cyanoindole-2-carboxylate: A Technical Guide for Researchers
Introduction: Ethyl 5-cyanoindole-2-carboxylate is a heterocyclic organic compound featuring an indole scaffold substituted with a cyano group at the 5-position and an ethyl ester at the 2-position. This molecule is of significant interest to researchers in medicinal chemistry and materials science. The presence of the electron-withdrawing cyano group and the versatile ethyl ester functionality makes it a valuable synthetic intermediate for the development of more complex molecules, particularly in the realm of drug discovery.[1] It serves as a key building block in the synthesis of various bioactive compounds, including those with potential anti-inflammatory, anti-cancer, and antimicrobial properties.[1]
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. While some experimental values are not publicly available, the following table provides key identifiers and known characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| CAS Number | 105191-13-7 | [1] |
| IUPAC Name | ethyl 5-cyano-1H-indole-2-carboxylate | |
| Appearance | Pale yellow powder / solid | [1] |
| Purity | ≥97% (HPLC) / 98% | [1][2] |
| InChI Key | VZSOXWAHGVEQOT-UHFFFAOYSA-N | |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, chemical suppliers confirm the availability of NMR, HPLC, and LC-MS data upon request for their products.[3][4] The expected characteristic signals would include:
-
IR Spectroscopy : Peaks corresponding to N-H stretching (around 3300 cm⁻¹), C≡N (nitrile) stretching (around 2220 cm⁻¹), C=O (ester) stretching (around 1700 cm⁻¹), and C-O stretching.
-
¹H NMR Spectroscopy : Signals for the indole N-H proton, distinct aromatic protons on the indole ring, and the quartet and triplet signals characteristic of the ethyl ester group.
-
¹³C NMR Spectroscopy : Resonances for the nitrile carbon, the ester carbonyl carbon, aromatic carbons, and the carbons of the ethyl group.
-
Mass Spectrometry : A molecular ion peak corresponding to the molecular weight of 214.22.
Experimental Protocols
Given its role as a synthetic intermediate, a common and effective method for the synthesis of this compound is the Fischer indole synthesis. This protocol outlines a representative procedure.
Protocol: Synthesis of this compound via Fischer Indole Synthesis
Objective: To synthesize this compound from 4-cyanophenylhydrazine hydrochloride and ethyl pyruvate.
Materials:
-
4-cyanophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Sulfuric acid (concentrated) or other acidic catalyst (e.g., polyphosphoric acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization (Cyclization):
-
Once hydrazone formation is complete, cool the mixture in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.2 eq) to the reaction mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).
-
Maintain the reflux for 2-4 hours, continuing to monitor the reaction by TLC until the starting hydrazone is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water.
-
Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. A precipitate of the crude product should form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound as a pale yellow solid.
-
Synthetic Workflow and Applications
This compound is primarily used as a building block in multi-step organic synthesis. Its cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The ester can be hydrolyzed, reduced, or converted to an amide. These transformations make it a versatile precursor for creating a library of substituted indoles for drug discovery.[1] It is particularly noted as an intermediate for pharmaceuticals targeting neurological disorders.[1]
Below is a diagram illustrating the logical workflow of the Fischer indole synthesis described above.
While this compound is a precursor to bioactive molecules, there is no direct evidence of it modulating specific signaling pathways itself. Instead, its significance lies in providing the core indole structure for further chemical elaboration into potent and selective drug candidates.
References
In-Depth Technical Guide: Ethyl 5-cyanoindole-2-carboxylate (CAS: 105191-13-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-cyanoindole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its indole scaffold, substituted with a cyano group and an ethyl carboxylate, provides a unique combination of reactivity and functionality. This makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its emerging role in the development of targeted therapeutics.
Chemical and Physical Properties
This compound is a stable compound under standard conditions, valued for its utility in various chemical transformations.[1] The presence of the electron-withdrawing cyano group enhances the reactivity of the indole ring, making it a key intermediate in the synthesis of diverse bioactive molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 105191-13-7 | [2][3] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | Pale yellow powder | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Synonyms | 5-Cyano-1H-indole-2-carboxylic acid ethyl ester, Ethyl 5-cyano-1H-indole-2-carboxylate | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis
A common strategy for the synthesis of 5-substituted indole derivatives involves the Fischer indole synthesis. A plausible route to this compound starts from p-aminobenzonitrile.
Experimental Protocol: Synthesis of this compound (General Procedure)
This protocol is based on a general method for the preparation of 5-substituted indole derivatives.
Materials:
-
p-Aminobenzonitrile
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol
-
Toluene
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrazone Formation: p-Aminobenzonitrile is diazotized and then reduced to form the corresponding hydrazine. This hydrazine is then reacted with ethyl pyruvate in ethanol to form the ethyl (2Z)-2-(2-(4-cyanophenyl)hydrazono)propanoate.
-
Fischer Indolization: The crude hydrazone is added to a preheated solution of polyphosphoric acid in toluene. The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a mixture of ice and water. The aqueous layer is neutralized with a saturated sodium bicarbonate solution.
-
Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the expected spectroscopic data based on the analysis of closely related indole-2-carboxylate derivatives.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.10 | s | 1H | N-H (indole) |
| ~8.34 | s | 1H | H-4 |
| ~8.07 | d | 1H | H-7 |
| ~7.47 | dd | 1H | H-6 |
| ~7.34 | d | 1H | H-3 |
| 4.28 | q | 2H | -OCH₂CH₃ |
| 1.32 | t | 3H | -OCH₂CH₃ |
Note: Predicted chemical shifts are based on data from similar 5-substituted indole-3-carboxylates and may vary slightly.[4]
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~164.1 | C=O (ester) |
| ~135.6 | C-7a |
| ~133.2 | C-5 |
| ~130.5 | C-2 |
| ~128.9 | C-4 |
| ~128.2 | C-6 |
| ~114.9 | C-7 |
| ~106.0 | C-3 |
| ~105.0 | C (cyano) |
| ~59.3 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
Note: Predicted chemical shifts are based on data from similar 5-substituted indole-3-carboxylates and may vary slightly.[4]
Table 4: Predicted FTIR and Mass Spectrometry Data
| Spectroscopic Technique | Key Peaks/Fragments |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2220 (C≡N stretch), ~1700 (C=O stretch, ester), ~1600, ~1450 (C=C aromatic stretch) |
| Mass Spectrometry (EI) | m/z (%): 214 (M⁺), 186 ([M-CO]⁺), 169 ([M-OC₂H₅]⁺), 141, 114 |
Note: Predicted fragmentation is based on typical patterns for indole esters.[5]
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of targeted therapies, particularly in oncology. The indole scaffold is a privileged structure in drug discovery, and the cyano group at the 5-position can be chemically manipulated to introduce various pharmacophores.
Inhibition of EGFR Signaling Pathway
Derivatives of 5-substituted indole-2-carboxamides have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and angiogenesis. Dysregulation of the EGFR pathway is a hallmark of many cancers.
This protocol describes a general method to assess the inhibitory activity of a compound derived from this compound against EGFR.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare a kinase reaction mixture containing the kinase buffer, ATP, and the substrate.
-
Kinase Reaction: Add the test compound dilutions to the wells of a microplate. Add the EGFR enzyme to each well and incubate for a short period. Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Termination and Detection: After a defined incubation period at a specific temperature (e.g., 30 °C), stop the reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. The amount of light generated is proportional to the ADP concentration and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating potential inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Inhibitor Evaluation Workflow.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the development of novel therapeutics and functional materials. Its versatile reactivity allows for the synthesis of complex molecular architectures, particularly those targeting key signaling pathways in diseases like cancer. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers in leveraging this important molecule for their scientific endeavors.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 13C NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of Ethyl 5-Cyanoindole-2-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-cyanoindole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols and tabulated spectral data for easy reference and comparison.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 12.45 | s | 1H | NH (indole) |
| 8.32 | s | 1H | H-4 |
| 7.72 | d, J=8.8 Hz | 1H | H-7 |
| 7.58 | dd, J=8.8, 1.6 Hz | 1H | H-6 |
| 7.25 | s | 1H | H-3 |
| 4.35 | q, J=7.2 Hz | 2H | -OCH₂CH₃ |
| 1.34 | t, J=7.2 Hz | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | C=O (ester) |
| 138.9 | C-7a |
| 132.8 | C-2 |
| 128.5 | C-5 |
| 127.9 | C-4 |
| 125.7 | C-6 |
| 120.4 | CN |
| 114.3 | C-7 |
| 104.2 | C-3a |
| 103.8 | C-3 |
| 61.5 | -OCH₂CH₃ |
| 14.2 | -OCH₂CH₃ |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3280 | N-H stretching |
| 2218 | C≡N stretching |
| 1695 | C=O stretching (ester) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Assignment |
| 214.07 | [M]⁺ |
Experimental Protocols
The spectroscopic data presented above were obtained using the following methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Shimadzu FT-IR spectrometer using a KBr pellet. The spectral data was collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data was obtained using an Agilent GC-MS system. The ionization mode was electron ionization (EI) at 70 eV. The mass-to-charge ratio (m/z) of the molecular ion peak is reported.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Unveiling the Potential of Ethyl 5-cyanoindole-2-carboxylate: A Scaffold for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 5-cyanoindole-2-carboxylate is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. While not possessing a defined mechanism of action on its own, it serves as a crucial synthetic intermediate—a foundational scaffold for the development of a diverse array of bioactive molecules.[1] Its unique chemical structure, featuring a reactive cyano group and an indole nucleus, allows for extensive modification, leading to the generation of derivatives with potent and specific biological activities. This guide explores the key therapeutic areas where derivatives of this compound have shown promise, focusing on their mechanisms of action, supported by experimental data and methodologies.
I. Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the indole-2-carboxylate scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth and proliferation.
A. Dual Inhibition of EGFR and CDK2:
Recent studies have focused on synthesizing 5-substituted-indole-2-carboxamide derivatives that exhibit potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2][3] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers. CDK2, in conjunction with its cyclin partners, is essential for cell cycle progression, particularly the G1/S transition. The dual inhibition of both EGFR and CDK2 presents a promising strategy to overcome resistance to single-target therapies and enhance antitumor efficacy.
Signaling Pathway of EGFR and CDK2 Inhibition
Caption: Inhibition of EGFR and CDK2 pathways by indole-2-carboxamide derivatives.
Quantitative Data:
The antiproliferative activity of these derivatives has been evaluated against various cancer cell lines. The following table summarizes the mean GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values for the most potent compounds.
| Compound | Mean GI50 (nM) | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference |
| 5g | 55 | - | 33 ± 0.4 | [2][3] |
| 5i | 49 | 85 - 124 | 24 ± 0.2 | [2][3] |
| 5j | 37 | 85 - 124 | 16 ± 0.2 | [2][3] |
| Erlotinib (Ref.) | 33 | 80 | - | [2][3] |
| Dinaciclib (Ref.) | - | - | 20 | [2] |
Experimental Protocols:
-
EGFR and CDK2 Inhibition Assays: The inhibitory activity of the compounds against EGFR and CDK2 is typically determined using in vitro kinase assays. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the respective enzyme. The IC50 values are then calculated from the dose-response curves.[2]
-
Cell Viability Assay: The antiproliferative effects of the synthesized compounds are assessed using cell viability assays, such as the MTT or SRB assay, on a panel of cancer cell lines. Cells are treated with various concentrations of the compounds for a specified period (e.g., 48-72 hours), and the cell viability is measured spectrophotometrically. The GI50 values are then determined.[2][4]
Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for screening anticancer indole derivatives.
II. Neuroprotective Potential: Modulating Key Receptors
Indole-based compounds are also being actively investigated for their potential in treating neurodegenerative diseases.[5][6] Derivatives of indole carboxylates have been designed to modulate the activity of specific receptors in the central nervous system, offering a potential therapeutic avenue for conditions like Alzheimer's and Parkinson's disease.
A. S1P5 Receptor Modulation:
Carboxylic acid-containing indanyl compounds, which can be synthesized from indole precursors, have been identified as modulators of the Sphingosine-1-Phosphate Receptor 5 (S1P5).[7] S1P5 is highly expressed in oligodendrocytes, the cells responsible for forming myelin sheaths around nerve axons in the central nervous system.[7] Modulation of S1P5 function is a promising strategy for the treatment of neurodegenerative diseases characterized by demyelination, such as multiple sclerosis.[7]
B. 5-HT6 Receptor Antagonism:
The serotonin 6 (5-HT6) receptor is another promising target for the treatment of cognitive deficits in neurodegenerative disorders. Antagonists of the 5-HT6 receptor have been shown to improve learning and memory in preclinical models.[6] The indole nucleus is a common feature in many reported 5-HT6 receptor antagonists, highlighting the potential for this compound to serve as a starting point for the development of such compounds.
Logical Relationship of Indole Derivatives in Neuroprotection
Caption: Indole derivatives exert neuroprotective effects via receptor modulation.
Experimental Protocols:
-
Receptor Binding Assays: To determine the affinity of the synthesized compounds for their target receptors (e.g., S1P5, 5-HT6), radioligand binding assays are commonly employed. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the calculation of the binding affinity (Ki).
-
Functional Assays: To assess the functional activity of the compounds (i.e., whether they are agonists or antagonists), various functional assays are used. For G-protein coupled receptors like S1P5 and 5-HT6, assays that measure downstream signaling events, such as GTPγS binding or changes in intracellular cyclic AMP (cAMP) levels, are often utilized.[7]
III. Other Potential Applications
The versatility of the this compound scaffold extends beyond oncology and neurodegeneration. Its derivatives have also shown potential as anti-inflammatory, analgesic, and antihypertensive agents.[8] For example, certain pyridine derivatives of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid ethyl esters have exhibited positive inotropic activity, suggesting potential applications in cardiovascular diseases.[8]
This compound is a privileged scaffold in modern drug discovery. While it does not have an intrinsic mechanism of action, its chemical tractability allows for the creation of a vast chemical space of derivatives with diverse and potent biological activities. The research highlighted in this guide demonstrates the significant potential of these derivatives in targeting key pathways in cancer and modulating critical receptors in the central nervous system. Future research efforts focused on the strategic derivatization of this indole core are poised to yield novel therapeutic agents for a range of challenging diseases. The continued exploration of this versatile building block is a testament to the power of scaffold-based drug design in the quest for new and effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel therapeutic compounds that can prevent neurodegeneration identified | TopNews [topnews.in]
- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid-Containing Indanyl Compounds as S1P5 Modulators for Treating Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Ethyl 5-cyanoindole-2-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast array of derivatives, Ethyl 5-cyanoindole-2-carboxylate has emerged as a particularly promising starting point for the development of novel therapeutic agents. The presence of the cyano group at the 5-position and the ethyl carboxylate at the 2-position provides a unique electronic and structural framework, offering multiple points for chemical modification to tune biological activity. This technical guide provides an in-depth overview of the diverse biological activities reported for derivatives of this scaffold, with a focus on their anticancer, antimicrobial, and antiviral properties.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the indole-2-carboxylate scaffold have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways involved in tumor growth, proliferation, and survival. Notably, these compounds have been shown to inhibit key protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various indole-2-carboxylate derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.10 ± 0.4 | [1] |
| 6v | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.49 ± 0.3 | [1] |
| 6e | Thiazolyl-indole-2-carboxamide | Various | 4.36 - 23.86 | [1] |
| 6q | Thiazolyl-indole-2-carboxamide | Various | 5.04 - 18.67 | [1] |
| 6a | Thiazolyl-indole-2-carboxamide | Various | 37.25 - 65.37 | [1] |
| 5g | 5-substituted-3-ethylindole-2-carboxamide | Four cancer cell lines (mean) | 0.055 | |
| 5i | 5-substituted-3-ethylindole-2-carboxamide | Four cancer cell lines (mean) | 0.049 | |
| 5j | 5-substituted-3-ethylindole-2-carboxamide | Four cancer cell lines (mean) | 0.037 | |
| 3b | 5-Chloro-indole-2-carboxylate | MCF-7 (Breast) | 0.032 | |
| 3a | 5-Chloro-indole-2-carboxylate | Four cancer cell lines (mean) | 0.035 | |
| 3d | 5-Chloro-indole-2-carboxylate | Four cancer cell lines (mean) | 0.038 |
Signaling Pathways Targeted by Indole Derivatives
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Key pathways in VEGFR-2 signaling promoting angiogenesis.
Antimicrobial Activity: A New Frontier
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacterial strains.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected indole derivatives against various bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 8b | Ciprofloxacin-Indole Hybrid | S. aureus | 0.0625 - 1 | [2] |
| 3a | Ciprofloxacin-Indole Hybrid | S. aureus | 0.25 - 8 | [2] |
| 8 | (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Gram-positive & Gram-negative | 0.004 - 0.03 | [3] |
| 11 | (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Gram-positive & Gram-negative | 0.004 - 0.045 | [3] |
| c9 | 5-O-mycaminosyltylonolide derivative | S. aureus, E. coli | 0.5 | [4] |
| c2 | 5-O-mycaminosyltylonolide derivative | E. faecalis | 1 | [4] |
| c11 | 5-O-mycaminosyltylonolide derivative | E. faecalis | 1 | [4] |
| c25 | 5-O-mycaminosyltylonolide derivative | E. faecalis | 1 | [4] |
Antiviral Activity: Broad-Spectrum Potential
Several indole-2-carboxylate derivatives have been investigated for their antiviral properties and have demonstrated broad-spectrum activity against various RNA and DNA viruses.
Quantitative Antiviral Activity Data
The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values of indole derivatives against different viruses.
| Compound ID | Derivative Class | Virus | IC50/EC50 (µM) | Reference |
| 8f | Indole-2-carboxylate | Coxsackie B3 | 7.18 | [5] |
| 14f | Indole-2-carboxylate | Influenza A | 7.53 | [5] |
| 1 | Indole-based ferulic acid | SARS-CoV-2 | 70.85 | [6] |
| 2 | Indole-based ferulic acid | SARS-CoV-2 | 68.28 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.
Synthesis of this compound Derivatives
A general and versatile method for the synthesis of substituted this compound derivatives involves the Fischer indole synthesis.
Caption: General workflow for the Fischer indole synthesis.
Procedure:
-
A mixture of the appropriately substituted phenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is prepared.
-
An acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is added to the mixture.
-
The reaction mixture is heated to reflux for a period ranging from 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired this compound derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Caption: Step-by-step workflow of the MTT assay.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to the desired concentrations. The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. Control wells containing medium with the solvent (vehicle control) and medium alone (blank) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[9]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[7][8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]
Caption: Workflow for the broth microdilution MIC assay.
Procedure:
-
Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.[13]
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
In Vitro Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[14]
References
- 1. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Activity Evaluation of C-23-Modified 5-O-Mycaminosyltylonolide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Ethyl 5-cyanoindole-2-carboxylate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 5-cyanoindole-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in the landscape of organic synthesis. Its unique molecular architecture, featuring an indole scaffold substituted with a cyano group at the 5-position and an ethyl carboxylate at the 2-position, offers a versatile platform for the construction of complex, biologically active molecules. The electron-withdrawing nature of the cyano group and the synthetic handles provided by the ester and the indole nitrogen make this compound a valuable precursor in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, chemical properties, and diverse applications, with a focus on detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in synthesis. The key properties and spectroscopic data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| CAS Number | 105191-13-7 | [2] |
| Appearance | Pale yellow to white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from synthetic procedures |
Spectroscopic Characterization:
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indole ring, the ethyl group of the ester, and the N-H proton.
-
Indole N-H: A broad singlet is anticipated in the downfield region, typically above δ 11.0 ppm.
-
Aromatic Protons: The protons on the benzene ring of the indole nucleus will exhibit characteristic splitting patterns. The proton at the C4 position is expected to be a singlet or a doublet with a small coupling constant. The protons at C6 and C7 will likely appear as doublets or doublets of doublets, with their chemical shifts influenced by the electron-withdrawing cyano group at C5.
-
C3-H Proton: A singlet is expected for the proton at the C3 position of the indole ring.
-
Ethyl Ester Protons: A quartet for the methylene (-OCH₂CH₃) protons and a triplet for the methyl (-OCH₂CH₃) protons are characteristic of the ethyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically between δ 160-170 ppm.
-
Aromatic and Heterocyclic Carbons: The carbons of the indole ring will appear in the aromatic region (δ 100-150 ppm). The chemical shifts will be influenced by the substituents, with the carbon bearing the cyano group (C5) and the carbons in its vicinity showing distinct shifts.
-
Cyano Carbon: The carbon of the nitrile group (-C≡N) typically appears in the range of δ 115-125 ppm.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) is expected around δ 60 ppm, and the methyl carbon (-OCH₂CH₃) will be in the upfield region, typically below δ 20 ppm.
IR (Infrared) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H stretching vibration.
-
C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the nitrile group.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ due to the stretching vibration of the ester carbonyl group.
-
C-O Stretch: An absorption in the region of 1200-1300 cm⁻¹ corresponding to the C-O stretching of the ester.
-
Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS):
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 214, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) and the loss of ethylene (-C₂H₄, 28 Da) via a McLafferty rearrangement. The indole ring itself is relatively stable, but fragmentation of the substituents can be observed.
Synthesis of this compound
While a specific, high-yielding protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established indole syntheses, such as the Fischer indole synthesis or the Reissert indole synthesis. A common strategy involves the construction of the indole ring from a suitably substituted aniline precursor.
Below is a detailed experimental protocol for a potential synthetic route.
Proposed Synthesis via Fischer Indole Synthesis:
This synthetic approach involves the reaction of a substituted phenylhydrazine with an α-ketoester, followed by cyclization under acidic conditions.
Figure 1: Proposed Fischer Indole Synthesis route.
Experimental Protocol:
Step 1: Synthesis of the Hydrazone Intermediate
-
In a round-bottom flask, dissolve 4-cyanophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.
-
Add diethyl oxalate (1.1 equivalents) to the solution.
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone intermediate may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure to obtain the crude hydrazone.
Step 2: Cyclization to this compound
-
To the crude hydrazone intermediate, add a cyclizing agent. A mixture of polyphosphoric acid (PPA) or a solution of a strong acid like sulfuric acid in a suitable solvent can be used.
-
Heat the reaction mixture to 80-100 °C for 1-3 hours, monitoring the progress by TLC.
-
After the reaction is complete, carefully pour the hot mixture into a beaker of ice water with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water to remove any residual acid.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Expected Yield: Based on similar Fischer indole syntheses of substituted ethyl indole-2-carboxylates, the overall yield for this two-step process can be expected to be in the range of 60-80%.
Applications in Organic Synthesis
This compound is a versatile building block, with its reactivity centered around the indole nitrogen, the ester functionality, and the aromatic ring. The cyano group can also be transformed into other functional groups, further expanding its synthetic utility.
1. N-Alkylation and N-Arylation:
The indole nitrogen can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated with a variety of electrophiles. This allows for the introduction of diverse substituents at the N1 position, which is often crucial for modulating the biological activity of indole-based compounds.
Figure 2: General workflow for N-alkylation/arylation.
Experimental Protocol for N-Alkylation:
-
To a solution of this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF or THF, add a base like sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the desired alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.
2. Modification of the Ester Group:
The ethyl ester at the C2 position is a versatile handle for further transformations.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. The resulting carboxylic acid is a key intermediate for the synthesis of amides, which are prevalent in many biologically active molecules.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes in the presence of a catalyst.
3. Synthesis of Bioactive Molecules:
This compound and its parent scaffold, 5-cyanoindole, are crucial intermediates in the synthesis of several pharmacologically active compounds.
a) Precursor to Vilazodone:
5-Cyanoindole is a key starting material in the synthesis of Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist.[3][4] The synthesis involves the introduction of a butylpiperazine side chain at the C3 position of the 5-cyanoindole core.[3][4] While not the direct starting material, derivatives of this compound can be envisioned in the synthesis of Vilazodone analogs.
Figure 3: Simplified synthetic pathway to Vilazodone.
b) Synthesis of Kinase Inhibitors:
The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy. Derivatives of this compound have been explored for the development of potent inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The general approach involves the synthesis of a library of 5-substituted-indole-2-carboxamides and evaluating their antiproliferative activity.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and materials science. Its readily available starting materials and the multiple reactive sites on the molecule allow for the generation of a wide array of complex and functionalized indole derivatives. The detailed protocols and compiled data in this guide are intended to facilitate the use of this important synthetic intermediate in the development of novel and impactful chemical entities. As research in medicinal chemistry continues to advance, the demand for such versatile building blocks is expected to grow, further solidifying the importance of this compound in the synthetic chemist's toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS # 105191-13-7, this compound, Ethyl 5-cyano-1H-indole-2-carboxylate, 5-Cyanoindole-2-carboxylic acid ethyl ester - chemBlink [ww.chemblink.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Ethyl 5-cyanoindole-2-carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-cyanoindole-2-carboxylate is a versatile heterocyclic compound that has emerged as a significant building block in the field of medicinal chemistry. Its unique molecular architecture, featuring a reactive cyano group and a modifiable ester on a privileged indole scaffold, makes it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This technical guide explores the synthesis, potential applications, and experimental considerations of this compound, providing a comprehensive resource for professionals engaged in drug discovery and development. The indole nucleus is a common motif in many pharmacologically active compounds, and the strategic placement of the cyano and carboxylate groups on this core structure provides chemists with multiple avenues for structural diversification and optimization of biological activity.[1][2]
Synthesis of the Core Scaffold
The synthesis of this compound and its parent indole-2-carboxylic acid esters can be achieved through several established synthetic routes. A common approach involves the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[3][4] The Reissert indole synthesis is one such classical method.
Alternatively, modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a versatile method for the synthesis of functionalized 5-cyanoindole derivatives.[5] Microwave-assisted organic synthesis has also been employed to improve reaction times and yields for the preparation of indole-2-carboxylic acid esters.[6]
Applications in Medicinal Chemistry
The this compound scaffold has been extensively utilized in the development of novel therapeutic agents across various disease areas. Its derivatives have shown promise as antiviral, anticancer, anti-inflammatory, and neuroprotective agents.
Antiviral Activity
The indole nucleus is a key pharmacophore in several approved antiviral drugs.[7] Derivatives of this compound have been synthesized and evaluated for their broad-spectrum antiviral activities.[8]
-
HIV-1 Integrase Inhibition: The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase, a crucial enzyme in the viral life cycle.[9] Structural optimizations of this scaffold have led to derivatives with significant inhibitory effects.[9][10] The carboxyl group at the C2 position and the indole core can chelate the two Mg2+ ions within the active site of the integrase.[9]
-
Influenza and Other Viruses: A number of indole-2-carboxylate derivatives have demonstrated potent activity against influenza A virus.[8] Some compounds have also shown inhibitory effects against other viruses like Herpes Simplex Virus (HSV-1) and Coxsackie B3 virus.[8]
| Compound ID | Target Virus | IC₅₀ (µmol/L) | Reference |
| 8e | Influenza A/FM/1/47 | 8.13 | [8] |
| 8f | Influenza A/FM/1/47 | 9.43 | [8] |
| 14f | Influenza A/FM/1/47 | 7.53 | [8] |
| 8f | Coxsackie B3 | SI value of 17.1 | [8] |
| RAL | HIV-1 Integrase | 0.06 ± 0.04 | [10] |
| 17e | HIV-1 Integrase | 7.08 ± 0.63 | [10] |
| 17f | HIV-1 Integrase | 14.10 ± 0.78 | [10] |
| 17g | HIV-1 Integrase | 15.56 ± 1.09 | [10] |
IC₅₀: Half maximal inhibitory concentration. SI: Selectivity Index.
Anticancer Activity
The indole scaffold is a common feature in many anticancer agents due to its ability to interact with various biological targets involved in cancer progression.[11] Derivatives of this compound have been investigated as potent inhibitors of several key protein kinases.
-
Kinase Inhibition: Derivatives of indole-2-carboxamides have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[12][13][14] These kinases are crucial regulators of cell proliferation and are often dysregulated in cancer.[11][15] Thiazolyl-indole-2-carboxamide derivatives have also shown potent multitarget anticancer activity by inhibiting EGFR, HER2, and VEGFR-2.[11]
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| 6i | EGFR | 0.063 | MCF-7 | 6.10 ± 0.4 | [11] |
| 6i | Her2 | 0.054 | - | - | [11] |
| 6i | VEGFR-2 | 0.119 | - | - | [11] |
| 6i | CDK2 | 0.448 | - | - | [11] |
| 6v | EGFR | 0.081 | MCF-7 | 6.49 ± 0.3 | [11] |
| 6v | Her2 | 0.065 | - | - | [11] |
| 6v | VEGFR-2 | 0.429 | - | - | [11] |
| 6v | CDK2 | 0.506 | - | - | [11] |
| 5d (indole-2-carboxamide) | EGFR | 0.089 ± 0.006 | - | - | [12] |
| 5e (indole-2-carboxamide) | EGFR | 0.093 ± 0.008 | - | - | [12] |
| 5j (indole-2-carboxamide) | EGFR | 0.098 ± 0.008 | - | - | [12] |
| 5e (indole-2-carboxamide) | CDK2 | 0.013 ± 0.001 | - | - | [12] |
| 5h (indole-2-carboxamide) | CDK2 | 0.011 ± 0.001 | - | - | [12] |
| 5k (indole-2-carboxamide) | CDK2 | 0.019 ± 0.002 | - | - | [12] |
| 5g (5-substituted-indole-2-carboxamide) | EGFR | - | - | GI₅₀ = 0.055 | [13][14] |
| 5i (5-substituted-indole-2-carboxamide) | EGFR | 0.085 ± 0.007 | - | GI₅₀ = 0.049 | [13][14] |
| 5j (5-substituted-indole-2-carboxamide) | EGFR | 0.124 ± 0.010 | - | GI₅₀ = 0.037 | [13][14] |
| 5g (5-substituted-indole-2-carboxamide) | CDK2 | 0.033 ± 0.004 | - | - | [13] |
| 5i (5-substituted-indole-2-carboxamide) | CDK2 | - | - | - | [13] |
| 5j (5-substituted-indole-2-carboxamide) | CDK2 | - | - | - | [13] |
GI₅₀: 50% growth inhibition.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. 5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, making it an attractive target for anti-inflammatory drugs.[16]
-
5-Lipoxygenase Inhibition: Derivatives of ethyl 5-hydroxyindole-3-carboxylate have been designed and synthesized as efficient inhibitors of human 5-LO.[16] Structure-activity relationship (SAR) studies have shown that the potency of these compounds is influenced by the substitution pattern on a phenylthiomethyl group at the 2-position of the indole ring.[16]
| Compound ID | Target | IC₅₀ (µM) | Assay Type | Reference |
| 19 | 5-LO | 0.7 | Cell-free | [16] |
| 19 | 5-LO product synthesis | 0.23 | Polymorphonuclear leukocytes | [16] |
Neurological Disorders
The indole scaffold is present in many endogenous molecules that play crucial roles in the central nervous system (CNS), such as serotonin and melatonin. This makes indole derivatives promising candidates for the development of agents targeting neurological and psychiatric disorders.[17]
-
5-HT₆ Receptor Antagonism: The serotonin type 6 receptor (5-HT₆R) is a promising target for treating cognitive deficits in neurodegenerative diseases like Alzheimer's disease.[17] Indole-based compounds have been investigated as 5-HT₆R antagonists.[17]
-
Precursor for Drug Synthesis: 5-Cyanoindole, a related precursor, is a key intermediate in the synthesis of Vilazodone, an antidepressant medication.[2] This highlights the importance of the cyanoindole scaffold in the development of CNS-active drugs.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of an indole-2-carboxylate derivative and an in vitro kinase inhibition assay.
Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate
This protocol is adapted from a procedure for the synthesis of a substituted indole-2-carboxylate.[10]
Materials:
-
3-Bromo-1H-indole-2-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated aqueous solution of sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-Bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol) in anhydrous ethanol (10 mL).
-
Add concentrated sulfuric acid (20 mg, 0.21 mmol) dropwise to the solution.
-
Stir the mixture at 80 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product three times with ethyl acetate (30 mL each).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under vacuum.
-
Purify the crude product by silica gel chromatography (1:5 v/v ethyl acetate/petroleum ether) to afford the desired product.[10]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general workflow for determining the IC₅₀ value of a test compound against a target kinase, based on a TR-FRET based binding assay.[15]
Materials:
-
Target kinase (e.g., EGFR, VEGFR-2)
-
Fluorescently labeled tracer
-
Europium-labeled anti-tag antibody
-
Test compound (e.g., an this compound derivative)
-
Assay buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the kinase, the fluorescently labeled tracer, and the test compound at various concentrations.
-
Add the europium-labeled anti-tag antibody.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability and the ability to introduce a wide range of functional groups have enabled the development of potent and selective inhibitors for various biological targets. The continued exploration of this privileged structure is expected to yield novel drug candidates for the treatment of viral infections, cancer, inflammatory diseases, and neurological disorders. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to leverage the potential of this compound in their drug discovery endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-cyanoindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following sections detail the standard methods for assessing the solubility of Ethyl 5-cyanoindole-2-carboxylate.
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems and conditions.
Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C (Example)
| Solvent System | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | Data Not Available | Data Not Available | Data Not Available |
| Phosphate Buffered Saline (PBS) pH 7.4 | Data Not Available | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available | Data Not Available |
| Methanol | Data Not Available | Data Not Available | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Data Not Available | Data Not Available | Data Not Available |
| Acetonitrile | Data Not Available | Data Not Available | Data Not Available |
| Ethyl Acetate | Data Not Available | Data Not Available | Data Not Available |
Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C (Example)
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | HCl | Data Not Available |
| 4.5 | Acetate Buffer | Data Not Available |
| 6.8 | Phosphate Buffer | Data Not Available |
| 7.4 | Phosphate Buffer | Data Not Available |
| 9.0 | Borate Buffer | Data Not Available |
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3][4][5]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid powder)[1]
-
Selected solvents (e.g., water, PBS, ethanol)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV))
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][5] Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
After the incubation period, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
The experiment should be performed in replicate (typically n=3) to ensure the reliability of the results.
Visualization of the Shake-Flask Method Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Stability Profile
Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[6] A stability-indicating analytical method must be used to separate the intact drug from any degradation products.[6][7]
Stability data is typically presented to show the percentage of the initial compound remaining over time under various stress conditions.
Table 3: Stability of this compound under Stress Conditions (Example)
| Stress Condition | Time | % Remaining of Initial Compound | Observations |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) | 0h | 100% | - |
| 24h | Data Not Available | Appearance of degradation products | |
| 48h | Data Not Available | ||
| Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) | 0h | 100% | - |
| 24h | Data Not Available | Significant degradation observed | |
| 48h | Data Not Available | ||
| Oxidative Degradation (e.g., 3% H₂O₂, RT) | 0h | 100% | - |
| 24h | Data Not Available | Minor degradation | |
| 48h | Data Not Available | ||
| Thermal Degradation (e.g., 80°C, solid state) | 0h | 100% | - |
| 7 days | Data Not Available | No significant degradation | |
| 14 days | Data Not Available | ||
| Photostability (ICH Q1B guidelines) | 0h | 100% | - |
| Exposed | Data Not Available | Slight discoloration | |
| Dark Control | Data Not Available | No change |
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical method.[8][9]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure: A solution of this compound is prepared in a suitable solvent. Aliquots of this solution are then subjected to the following conditions:
-
Acid Hydrolysis: Add an equal volume of a strong acid (e.g., 0.1 M to 1 M HCl) and incubate at an elevated temperature (e.g., 60-80°C).
-
Alkaline Hydrolysis: Add an equal volume of a strong base (e.g., 0.1 M to 1 M NaOH) and incubate at room or elevated temperature.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30%) and store at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80°C or higher).
-
Photostability: Expose the compound (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Samples are taken at various time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method to determine the amount of the parent compound remaining and to profile the degradation products.
Visualization of the Stability Testing Workflow:
Caption: General Workflow for Forced Degradation Stability Testing.
Conclusion
While specific solubility and stability data for this compound are not publicly available, this guide provides the necessary framework for conducting these critical studies. The detailed protocols for the shake-flask solubility method and forced degradation studies, along with the templates for data presentation, offer a clear path for researchers to thoroughly characterize this compound. Such studies are indispensable for advancing the development of new therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. enamine.net [enamine.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 7. sepanalytical.com [sepanalytical.com]
- 8. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Reactivity of Ethyl 5-cyanoindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of ethyl 5-cyanoindole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document details established synthetic methodologies, explores its diverse chemical transformations, and presents its application in the synthesis of pharmacologically active agents.
Introduction
This compound is a versatile intermediate characterized by the presence of a reactive cyano group and an ester functionality on the indole scaffold. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of complex molecules.[1] Its significance is underscored by its role as a key intermediate in the synthesis of the antidepressant drug vilazodone, which functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[2][3] The electron-withdrawing nature of the cyano group at the 5-position influences the electron density of the indole ring, thereby modulating its reactivity in various chemical transformations.[4]
Synthesis of this compound
The construction of the this compound scaffold can be achieved through several established indole synthesis methodologies. The most prominent and efficient methods include the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[4] A one-pot variation of this synthesis offers a streamlined and efficient approach to 5-cyanoindoles.[2] For the synthesis of this compound, 4-cyanophenylhydrazine hydrochloride is reacted with ethyl pyruvate in the presence of an acid catalyst.
Reaction Scheme:
Caption: Fischer Indole Synthesis of this compound.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis provides an alternative and high-yielding route to indoles from o-nitrotoluenes.[5][6] This method involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization. For the target molecule, the synthesis would start from a suitably substituted nitro compound. This method is particularly advantageous as it often proceeds under mild conditions and with high yields.[5]
Reactivity of this compound
The chemical reactivity of this compound is dictated by its three main functional components: the indole nucleus, the ester group at the C2 position, and the cyano group at the C5 position.
Reactions at the Indole Nitrogen (N-Alkylation)
The indole nitrogen can be readily alkylated using various alkylating agents in the presence of a base. This modification is crucial for the synthesis of N-substituted indole derivatives with diverse biological activities.
Caption: N-Alkylation of this compound.
Reactions of the Ester Group
The ethyl ester at the C2 position can undergo typical ester transformations such as hydrolysis and amidation.
-
Hydrolysis: Alkaline hydrolysis of the ester yields the corresponding 5-cyanoindole-2-carboxylic acid, a key intermediate for further derivatization, including decarboxylation or coupling reactions.[5]
-
Amidation: The ester can be converted to a variety of amides by reaction with amines. This is a common strategy in drug discovery to introduce diversity and modulate pharmacokinetic properties.
Reactions of the Cyano Group
The cyano group at the C5 position is a versatile handle for further functionalization.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), providing a site for the introduction of various substituents through reactions such as acylation or alkylation.
-
Cycloaddition Reactions: The cyano group can potentially participate in cycloaddition reactions, although this is less common for aryl nitriles compared to other transformations.
Reactions involving the Indole Ring
The indole ring itself can undergo various reactions, although the presence of the electron-withdrawing cyano and ester groups deactivates the ring towards electrophilic substitution. However, reactions at the C3 position are still possible, and the indole can act as a diene in certain cycloaddition reactions.
Quantitative Data
Table 1: Synthesis of this compound and its Precursors
| Synthesis Method | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Fischer Indole Synthesis | 4-Cyanophenylhydrazine HCl, Ethyl pyruvate | p-Toluenesulfonic acid, Ethanol, Reflux | High (not specified) | [2][4] |
| Leimgruber-Batcho Synthesis | 3-Methyl-4-nitrobenzonitrile | 1. DMF-DMA; 2. Fe, Acetic Acid, 50-55°C | 96% (for 5-cyanoindole) | [7] |
| Cyanation | 5-Bromoindole | CuCN, N-methylpyrrolidine, 85°C | High (not specified) | [3] |
Table 2: Reactivity of this compound and Related Compounds
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Alkylation | Ethyl indole-2-carboxylate | Alkyl halide, K2CO3, Acetone | N-Alkyl indole-2-carboxylate | High | [8] |
| Ester Hydrolysis | Ethyl indole-2-carboxylate | KOH, Ethanol, Reflux | Indole-2-carboxylic acid | High | [5] |
| Reduction of Cyano Group | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | 2-(methoxyethoxy)aluminum hydride | 3-(4-chlorobutyl)-5-(aminomethyl)indole | Not specified | [1] |
| Amidation | 5-Substituted-indole-2-carboxylic acid | Amine, DIPEA, DCM | 5-Substituted-indole-2-carboxamide | 87% | [9] |
Experimental Protocols
Protocol 1: One-Pot Fischer Indole Synthesis of 5-Cyanoindoles[2]
Materials:
-
4-Cyanophenylhydrazine Hydrochloride
-
Ketone or Aldehyde (e.g., ethyl pyruvate)
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Ethanol
-
Water
Procedure:
-
Preparation of the Carbonyl Solution: Dissolve the carbonyl compound (1.0-1.2 eq) in an ethanol/water mixture. Heat the solution gently to ensure complete dissolution.
-
Preparation of the Hydrazine Solution: In a separate flask, dissolve 4-Cyanophenylhydrazine Hydrochloride (1.0 eq) in a mixture of ethanol and water.
-
Reaction: Heat the carbonyl solution to the desired reaction temperature (e.g., 72-74°C). Slowly add the 4-Cyanophenylhydrazine Hydrochloride solution dropwise to the heated carbonyl solution over a period of 15-30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. The crude product may precipitate upon cooling or can be isolated by extraction.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 5-cyanoindole derivative.
Protocol 2: N-Alkylation of Ethyl Indole-2-carboxylate[8]
Materials:
-
Ethyl indole-2-carboxylate
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3)
-
Acetone
Procedure:
-
Reaction Setup: To a solution of ethyl indole-2-carboxylate in acetone, add potassium carbonate.
-
Addition of Alkylating Agent: Add the alkyl halide to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for several hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent from the filtrate.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the N-alkylated product.
Protocol 3: Alkaline Hydrolysis of Ethyl Indole-2-carboxylate[5]
Materials:
-
Ethyl indole-2-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction: Reflux a solution of ethyl indole-2-carboxylate in ethanolic potassium hydroxide for several hours.
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain the indole-2-carboxylic acid.
Signaling Pathways and Applications in Drug Development
This compound and its derivatives are of significant interest in drug development, particularly for neurological disorders.[10] As a key precursor to vilazodone, this molecule is integral to the synthesis of a therapeutic agent that modulates serotonergic pathways. Vilazodone's dual mechanism of action, inhibiting serotonin reuptake and acting as a partial agonist at 5-HT1A receptors, highlights the importance of the indole scaffold in targeting specific neurological signaling pathways.[2][3] The development of analogs based on the this compound core could lead to new therapeutic agents with improved efficacy and side-effect profiles for the treatment of depression and other central nervous system disorders.
Caption: Role of this compound in Drug Development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. universalbiologicals.com [universalbiologicals.com]
An In-depth Technical Guide to Ethyl 5-cyanoindole-2-carboxylate Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs and derivatives of Ethyl 5-cyanoindole-2-carboxylate. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which serves as a foundation for the development of potent therapeutic agents, particularly in the field of oncology.
Core Structure and Therapeutic Potential
This compound is a versatile heterocyclic compound featuring an indole core, a cyano group at the 5-position, and an ethyl ester at the 2-position. This unique arrangement of functional groups provides multiple sites for chemical modification, allowing for the generation of diverse libraries of analogs with a wide range of pharmacological activities.[1] Research has demonstrated that derivatives of this scaffold exhibit promising anti-inflammatory, antimicrobial, and notably, potent anticancer properties.[1] The indole moiety is a privileged structure in medicinal chemistry, and its derivatives are known to target various key signaling pathways implicated in cancer progression.
Synthesis of Bioactive Analogs and Derivatives
The chemical tractability of the ethyl indole-2-carboxylate scaffold allows for the synthesis of a wide array of derivatives. Common synthetic strategies involve modifications at the indole nitrogen, functionalization of the indole ring, and transformation of the ethyl ester into other functional groups, such as amides.
General Synthesis of Indole-2-Carboxamide Derivatives
A prevalent strategy for enhancing the biological activity of ethyl indole-2-carboxylate is the conversion of the ethyl ester to a carboxamide. This is typically achieved through a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.
Experimental Protocol: Synthesis of Indole-2-carboxamides
-
Ester Hydrolysis: The starting ethyl indole-2-carboxylate derivative is dissolved in a suitable solvent system, such as a mixture of ethanol and water. An aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then collected by filtration, washed with water, and dried.
-
Amide Coupling: The resulting indole-2-carboxylic acid is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling agent, for instance, benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), are added. The desired amine is then introduced, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The crude product is purified by column chromatography on silica gel to yield the final indole-2-carboxamide derivative.[2][3]
Anticancer Activity and Structure-Activity Relationships
Extensive research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Inhibition of EGFR and CDK2
Several indole-2-carboxamide derivatives have demonstrated potent dual inhibitory activity against both EGFR and CDK2.[4] This multi-targeted approach is a promising strategy in cancer therapy to overcome resistance and enhance efficacy.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro antiproliferative and kinase inhibitory activities of representative indole-2-carboxamide derivatives.
| Compound ID | Modifications | Cancer Cell Line | GI50 (nM) | Target Kinase | IC50 (nM) |
| 5a | 5-chloro, 3-ethyl, N-phenethyl | Panc-1 | 26 | EGFR | 71 ± 6 |
| MCF-7 | |||||
| HT-29 | |||||
| A-549 | |||||
| 5d | 5-chloro, 3-methyl, N-(4-morpholinophenethyl) | MCF-7 | 1.10 µM (as GI50) | EGFR | 89 ± 6 |
| CDK2 | 25 ± 2 | ||||
| 5e | 5-chloro, 3-methyl, N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | MCF-7 | 0.95 µM (as GI50) | EGFR | 93 ± 8 |
| CDK2 | 13 ± 1 | ||||
| 5g | 5-chloro, 3-ethyl, N-(4-methoxyphenethyl) | Panc-1 | 31 | EGFR | 79 ± 6 |
| MCF-7 | |||||
| HT-29 | |||||
| A-549 | |||||
| 5h | 5,7-dichloro, 3-methyl, N-(4-(piperidin-1-yl)phenethyl) | MCF-7 | 1.10 µM (as GI50) | EGFR | 105 ± 9 |
| CDK2 | 11 ± 1 | ||||
| 5i | 5-fluoro, 3-ethyl, N-(4-(piperidin-1-yl)phenethyl) | Panc-1 | 49 | EGFR | 124 ± 11 |
| MCF-7 | CDK2 | 24 ± 2 | |||
| HT-29 | |||||
| A-549 | |||||
| 5j | 5-fluoro, 3-ethyl, N-(4-(pyrrolidin-1-yl)phenethyl) | Panc-1 | 37 | EGFR | 98 ± 8 |
| MCF-7 | CDK2 | 16 ± 2 | |||
| HT-29 | |||||
| A-549 | |||||
| 6e | methyl 6-amino-4-cyclohexylmethoxy | HepG2 | 3.78 ± 0.58 µM | Not Specified | Not Specified |
| A549 | 10.31 ± 1.12 µM | ||||
| MCF7 | 15.24 ± 1.35 µM | ||||
| 9l | methyl 4-isopropoxy-6-methoxy | HepG2 | 12.55 ± 1.21 µM | Not Specified | |
| A549 | 24.08 ± 1.76 µM | ||||
| MCF7 | 18.93 ± 1.54 µM |
Data compiled from multiple sources.[2][4][5]
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (EGFR and CDK2)
The inhibitory activity of the synthesized compounds against EGFR and CDK2 can be determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Protocol Overview:
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Prepare the kinase reaction master mix containing the specific peptide substrate and ATP in the kinase assay buffer. Dilute the recombinant EGFR or CDK2/Cyclin A2 enzyme to the desired concentration.
-
Kinase Reaction: In a 96-well plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background). Add the kinase reaction master mix to each well. Initiate the reaction by adding the diluted enzyme. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature. Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate-reading luminometer. Subtract the background luminescence from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][2][6][7]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against various cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Overview:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) value.[8]
Signaling Pathways and Mechanism of Action
The anticancer effects of these indole derivatives are primarily attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for promoting cell proliferation and survival.[2][3][9][10] The indole-2-carboxamide derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling.[2]
CDK2 Signaling Pathway and Cell Cycle Regulation
Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. It phosphorylates and inactivates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA replication. By inhibiting CDK2, the indole derivatives prevent the phosphorylation of Rb, causing cell cycle arrest at the G1/S checkpoint and thereby inhibiting cell proliferation.[8]
Conclusion
Structural analogs and derivatives of this compound represent a promising class of compounds for the development of novel anticancer therapeutics. Their synthetic accessibility allows for extensive structure-activity relationship studies, leading to the identification of potent inhibitors of key oncogenic signaling pathways. The dual inhibition of targets such as EGFR and CDK2 by some of these derivatives highlights a promising strategy for developing more effective and durable cancer treatments. Further optimization of this scaffold holds significant potential for the discovery of next-generation anticancer drugs.
References
- 1. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
Methodological & Application
Synthesis of Ethyl 5-cyanoindole-2-carboxylate: A Detailed Protocol for Pharmaceutical and Research Applications
Application Note: Ethyl 5-cyanoindole-2-carboxylate is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its indole scaffold, functionalized with a cyano group at the 5-position and an ethyl carboxylate at the 2-position, serves as a versatile building block for drug discovery and development. The electron-withdrawing nature of the cyano group enhances the molecule's reactivity and modulates its electronic properties, making it a key component in the development of therapeutic agents targeting neurological disorders, as well as compounds with anti-inflammatory, anti-cancer, and antimicrobial properties.[1] Notably, it is a crucial precursor in the synthesis of the antidepressant drug Vilazodone.[2][3]
This document provides detailed protocols for the synthesis of this compound from Ethyl 5-bromoindole-2-carboxylate, focusing on modern palladium-catalyzed cyanation methods, which offer significant advantages in terms of yield, safety, and substrate tolerance over traditional methods.
Comparative Overview of Synthetic Protocols
The conversion of an aryl bromide to an aryl nitrile is a well-established transformation in organic synthesis. For the synthesis of this compound from its 5-bromo precursor, several methods can be employed. The choice of method often depends on factors such as desired yield, tolerance of other functional groups, safety considerations, and cost. Below is a summary of common cyanating reagents and their typical reaction conditions.
| Cyanating Reagent | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Characteristics |
| Zinc Cyanide (Zn(CN)₂) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | DMF | 80–100 | 12–24 | 80–95 (estimated) | Less toxic alternative to CuCN; milder conditions.[1] |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Palladium Catalyst (e.g., Pd(OAc)₂) | Acetonitrile/Water | 70–80 | 12–24 | High | Non-toxic and environmentally friendly option.[1] |
| Copper(I) Cyanide (CuCN) | None (reagent) | NMP | 85 | 18–25 | ~98 | Traditional Rosenmund-von Braun method; high yield but highly toxic.[1] |
Note: The yields are based on the cyanation of the parent 5-bromoindole and are indicative for the synthesis of this compound.
Experimental Protocols
The following are representative protocols for the synthesis of this compound from Ethyl 5-bromoindole-2-carboxylate.
Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide (Zn(CN)₂)
This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of aryl bromides.[1]
Materials:
-
Ethyl 5-bromoindole-2-carboxylate
-
Zinc Cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a dry Schlenk tube, add Ethyl 5-bromoindole-2-carboxylate (1 mmol), zinc cyanide (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dimethylformamide (5 mL) via syringe.
-
Heat the reaction mixture to 80–100°C and stir for 12–24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])
This protocol is a generalized procedure based on the palladium-catalyzed cyanation of aryl halides with the non-toxic cyanide source, potassium ferrocyanide.[1]
Materials:
-
Ethyl 5-bromoindole-2-carboxylate
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
In a reaction vessel, combine Ethyl 5-bromoindole-2-carboxylate (1 mmol), potassium ferrocyanide trihydrate (0.4 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (0.04 mmol), and sodium carbonate (2 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed mixture of acetonitrile and water (e.g., 3:1 ratio, 4 mL).
-
Heat the reaction mixture to 70–80°C under an inert atmosphere for 12–24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
Synthetic Workflow and Biological Context
The synthesis of this compound is a key step in the production of more complex molecules for drug development. The overall workflow and a representative signaling pathway where indole derivatives have shown activity are depicted below.
Caption: Synthetic workflow for this compound.
Caption: Inhibition of the EGFR/ERK signaling pathway by an indole derivative.
References
Application Notes and Protocols: Suzuki-Miyaura-Type Cross-Coupling for the Synthesis of Ethyl 5-cyanoindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-cyanoindole-2-carboxylate is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmacologically active compounds.[1] The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, and functionalization at the 5-position allows for the introduction of diverse substituents to modulate biological activity. This document provides detailed application notes and protocols for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction, a process analogous to the Suzuki-Miyaura coupling.
The described method focuses on the cyanation of Ethyl 5-bromoindole-2-carboxylate. While the classic Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organic halide, palladium-catalyzed cyanation employs a cyanide source to achieve the desired carbon-carbon bond formation. This approach is highly efficient for introducing a cyano group onto an aromatic ring.
Reaction Principle
The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between Ethyl 5-bromoindole-2-carboxylate and a cyanide source, such as zinc cyanide (Zn(CN)₂). The catalytic cycle is similar to that of the Suzuki-Miyaura reaction and involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the Ethyl 5-bromoindole-2-carboxylate, forming a palladium(II) intermediate.
-
Transmetalation: The cyano group from the cyanide source is transferred to the palladium(II) complex, displacing the bromide.
-
Reductive Elimination: The desired product, this compound, is formed as the palladium(II) complex reductively eliminates the coupled product, regenerating the palladium(0) catalyst to continue the cycle.
A base is often required to facilitate the transmetalation step, and the choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction.
Data Presentation: Reaction Parameters and Optimization
The successful synthesis of this compound via palladium-catalyzed cyanation is highly dependent on the careful selection and optimization of reaction conditions. The following table summarizes key parameters and provides typical ranges and examples based on analogous reactions with 5-bromoindole.[2]
| Parameter | Typical Range / Examples | Notes |
| Starting Material | Ethyl 5-bromoindole-2-carboxylate | A commercially available or readily synthesized precursor.[3][4] |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | A common and effective cyanating agent in palladium-catalyzed reactions. Offers a less toxic alternative to other cyanide sources.[2] |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | A non-toxic and environmentally friendly option, though it may require specific ligands and conditions for optimal reactivity.[2] | |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | A widely used and effective catalyst for cross-coupling reactions. |
| Palladium(II) Acetate (Pd(OAc)₂) with a phosphine ligand | Often used in combination with ligands like SPhos or XPhos for improved catalytic activity. | |
| Ligand | Triphenylphosphine (PPh₃) (if not using Pd(PPh₃)₄) | A common phosphine ligand. |
| SPhos, XPhos | Buchwald ligands that can enhance catalyst performance, especially for challenging substrates. | |
| Base | Not always required with Zn(CN)₂ | The reaction can sometimes proceed without an additional base.[5] |
| Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃) | Commonly used bases in palladium-catalyzed cross-coupling reactions. | |
| Solvent | Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | Polar aprotic solvents that are effective for this type of reaction. |
| Dioxane/Water mixture | A common solvent system for Suzuki-Miyaura and related couplings.[6] | |
| Temperature | 80 - 120 °C | The optimal temperature will depend on the specific catalyst, solvent, and substrate. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine completion. |
Experimental Protocols
The following are representative protocols for the palladium-catalyzed cyanation of Ethyl 5-bromoindole-2-carboxylate. These are adapted from established procedures for the cyanation of 5-bromoindole and should be optimized for the specific substrate.[2]
Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide
This protocol describes a common method for the cyanation of aryl bromides using zinc cyanide and a palladium catalyst.
Materials:
-
Ethyl 5-bromoindole-2-carboxylate (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Ethyl 5-bromoindole-2-carboxylate (1.0 equiv), zinc cyanide (0.6 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add anhydrous dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide
This protocol utilizes a non-toxic cyanide source and is a greener alternative.
Materials:
-
Ethyl 5-bromoindole-2-carboxylate (1.0 equiv)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Phosphine ligand (e.g., SPhos) (0.04 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Acetonitrile
-
Water (degassed)
-
Ethyl acetate
-
Reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a reaction vial, combine Ethyl 5-bromoindole-2-carboxylate (1.0 equiv), potassium ferrocyanide trihydrate (0.4 equiv), palladium(II) acetate (0.02 equiv), the phosphine ligand (0.04 equiv), and sodium carbonate (2.0 equiv).
-
Add a degassed mixture of acetonitrile and water (e.g., 3:1 ratio).
-
Seal the vial and heat the reaction mixture to 70-80 °C under an inert atmosphere.
-
Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cyanation
Caption: Catalytic cycle for the palladium-catalyzed cyanation of Ethyl 5-bromoindole-2-carboxylate.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: N-Alkylation of Ethyl 5-Cyanoindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of ethyl 5-cyanoindole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Due to the presence of electron-withdrawing groups at the C2 and C5 positions, the indole nitrogen exhibits reduced nucleophilicity, necessitating carefully optimized reaction conditions. This protocol is adapted from established procedures for the N-alkylation of similar indole-2-carboxylates and includes considerations for overcoming the challenges posed by the electron-deficient nature of the substrate.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. N-alkylation of the indole ring is a fundamental transformation that allows for the introduction of diverse substituents, enabling the modulation of a compound's pharmacological properties. This compound is a versatile building block, and its N-alkylation provides access to a wide range of derivatives for drug discovery and development. The electron-withdrawing nature of the cyano and carboxylate groups deactivates the indole nitrogen, making N-alkylation more challenging compared to electron-rich indoles. Therefore, a robust and efficient protocol is crucial for successful synthesis.
Reaction Scheme
The general reaction for the N-alkylation of this compound involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocols
This protocol is based on the successful N-alkylation of ethyl indole-2-carboxylate and has been adapted for the 5-cyano derivative.[1] Researchers should be aware that optimization of reaction time and temperature may be necessary due to the decreased reactivity of the starting material.
Materials:
-
This compound
-
Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
-
Alkyl Halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Acetone or Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Protocol 1: Using Potassium Hydroxide in Acetone
This method is adapted from a procedure for the N-alkylation of ethyl indole-2-carboxylate.[1]
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the starting material in anhydrous acetone (10 mL).
-
Add powdered potassium hydroxide (3.0 mmol, 3.0 equiv) to the solution.
-
Stir the mixture at room temperature (20-25 °C) for 30 minutes to facilitate the formation of the indolate anion.
-
Add the alkylating agent (1.1 mmol, 1.1 equiv) dropwise to the suspension.
-
Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the electron-withdrawing cyano group, the reaction may require a longer time (e.g., 8-24 hours) compared to the unsubstituted analogue. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
Upon completion, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Protocol 2: Using Sodium Hydride in DMF
This is a more classical and often more effective method for less reactive indoles.
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 mmol, 1.2 equiv, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.
-
Add anhydrous DMF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 mmol, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., 50-60 °C) may be necessary.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Data Presentation
The following tables summarize the expected reaction parameters and hypothetical yields for the N-alkylation of this compound. These are based on typical conditions for similar indole systems and should be used as a starting point for optimization.
Table 1: Reaction Conditions for N-Alkylation of this compound
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) |
| 1 | Methyl Iodide | KOH | Acetone | 25-50 | 12-24 |
| 2 | Benzyl Bromide | KOH | Acetone | 25-50 | 12-24 |
| 3 | Methyl Iodide | NaH | DMF | 25-60 | 12-18 |
| 4 | Benzyl Bromide | NaH | DMF | 25-60 | 12-18 |
Table 2: Hypothetical Yields and Product Characterization
| Product | Alkyl Group (R) | Molecular Formula | Molecular Weight | Hypothetical Yield (%) |
| Ethyl 1-methyl-5-cyanoindole-2-carboxylate | -CH₃ | C₁₃H₁₂N₂O₂ | 228.25 | 70-85 |
| Ethyl 1-benzyl-5-cyanoindole-2-carboxylate | -CH₂Ph | C₁₉H₁₆N₂O₂ | 304.35 | 75-90 |
Note: Yields are hypothetical and will depend on the specific reaction conditions and purification efficiency. The presence of the 5-cyano group may lead to lower yields compared to the unsubstituted ethyl indole-2-carboxylate.
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, especially when using NaH.
-
Increase the reaction time or temperature.
-
Use a stronger base (e.g., NaH instead of KOH).
-
Check the purity of the starting materials.
-
-
Incomplete Reaction:
-
Increase the stoichiometry of the base and/or alkylating agent.
-
Extend the reaction time or increase the temperature.
-
-
Side Product Formation:
-
Although less likely with the C2-carboxylate, C3-alkylation is a potential side reaction for indoles. Maintain a controlled temperature during the addition of the alkylating agent.
-
Hydrolysis of the ester may occur if using aqueous base and prolonged heating.
-
Conclusion
The N-alkylation of this compound can be successfully achieved using standard conditions, with appropriate consideration for the electronic nature of the substrate. The protocols provided offer robust starting points for this transformation. Optimization of the base, solvent, temperature, and reaction time is recommended to achieve the highest possible yields for specific alkylating agents. Careful monitoring and purification are key to obtaining the desired N-alkylated products in high purity.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 5-cyanoindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 5-cyanoindole-2-carboxylate as a versatile starting material in the synthesis of potent kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant activity against various kinase targets implicated in cancer and other diseases. This document will focus on the synthesis of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Introduction
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a common driver of oncogenesis. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The indole core, present in this compound, serves as an excellent template for the design of such inhibitors due to its ability to form key interactions within the ATP-binding pocket of kinases. The cyano group at the 5-position and the ethyl ester at the 2-position of the indole ring offer synthetic handles for facile derivatization, allowing for the exploration of the structure-activity relationship (SAR) and the optimization of inhibitory potency and selectivity.
Synthetic Strategy
A general synthetic strategy for the derivatization of this compound to target EGFR and CDK2 is outlined below. The initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a crucial step as the resulting carboxylic acid can be coupled with a variety of amines to generate a library of indole-2-carboxamides. The cyano group can be maintained to explore its electronic effects or can be further modified.
Application Notes and Protocols: Ethyl 5-cyanoindole-2-carboxylate in OLEDs and Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Ethyl 5-cyanoindole-2-carboxylate as a foundational building block for advanced materials in Organic Light-Emitting Diodes (OLEDs). The strategic incorporation of the electron-withdrawing cyano group on the electron-rich indole scaffold allows for precise tuning of optoelectronic properties, making its derivatives promising candidates for various roles within OLED device architecture, including as emitters, hosts, and charge-transporting materials.
The presence of the cyano group can effectively lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates more efficient electron injection and transport. This ultimately contributes to enhanced device efficiency and stability. Furthermore, in the realm of Thermally Activated Delayed Fluorescence (TADF) emitters, the cyano group can be instrumental in achieving a small singlet-triplet energy splitting (ΔEST), a critical factor for harvesting non-emissive triplet excitons and realizing internal quantum efficiencies approaching 100%.
While direct experimental data for this compound in OLEDs is limited in publicly available literature, this document provides illustrative data from closely related cyanoindole derivatives to demonstrate the potential of this class of materials. Detailed protocols for the synthesis of a hypothetical OLED material derived from this compound and the fabrication of a multi-layer OLED device are also presented.
Data Presentation: Illustrative Properties of Cyanoindole Derivatives
The following tables summarize key photophysical and electrochemical properties of analogous cyanoindole compounds. This data is intended to be illustrative of the characteristics that could be expected from materials derived from this compound.
Table 1: Illustrative Photophysical Properties of Analogous Cyanoindole Derivatives
| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [cm-1] | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) [M-1cm-1] |
| 4-Cyanoindole-2′-deoxyribonucleoside (Analog A)[1] | 310 | 440 | 9000 | 0.64 - 0.84 | 8910 |
| Methyl 4-carboxylate-indole (Analog B)[1] | 300 | 420 | 10100 | 0.083 | 7570 |
| 4-Carboxyindole (Analog C)[1] | 300 | 470 | 12900 | 0.53 | 2780 |
Table 2: Illustrative Electrochemical Properties of a Hypothetical Cyanoindole-based Material
| Property | Value [eV] |
| Highest Occupied Molecular Orbital (HOMO) | -5.80 |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.50 |
| Electrochemical Band Gap (Eg) | 3.30 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Donor-Acceptor Material from this compound
This protocol describes a hypothetical two-step synthesis of a donor-acceptor type molecule, 2-(4-(diphenylamino)phenyl)-5-cyano-1H-indole (DAPCI) , using this compound as a precursor. This molecule is designed to have hole-transporting character from the triphenylamine unit and electron-accepting properties from the cyanoindole moiety.
Step 1: Synthesis of Ethyl 5-cyano-1-(phenyl)indole-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol), iodobenzene (1.2 mmol), copper(I) iodide (0.1 mmol), and L-proline (0.2 mmol) in dimethyl sulfoxide (DMSO) (10 mL).
-
Reaction Conditions: Add potassium carbonate (2.0 mmol) to the mixture. Heat the reaction mixture to 110°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(4-(diphenylamino)phenyl)-5-cyano-1H-indole (DAPCI)
-
Grignard Reagent Preparation: In a separate flask, prepare a Grignard reagent from 4-bromo-N,N-diphenylaniline (1.5 mmol) and magnesium turnings (1.8 mmol) in anhydrous tetrahydrofuran (THF).
-
Reaction: Add the solution of Ethyl 5-cyano-1-(phenyl)indole-2-carboxylate (1.0 mmol) in anhydrous THF dropwise to the prepared Grignard reagent at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12 hours under an inert atmosphere.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final product, DAPCI.
Protocol 2: Fabrication of a Solution-Processed OLED Device
This protocol describes the fabrication of a multi-layer OLED using a hypothetical emissive material derived from this compound, such as DAPCI, as a host in the emissive layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hellmanex III detergent
-
Deionized water, acetone, isopropyl alcohol
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Hypothetical Emissive Layer (EML) solution (e.g., DAPCI host doped with a suitable emitter in toluene)
-
Electron Transport Layer (ETL) material (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Hotplate
-
High-vacuum thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a solution of Hellmanex III in deionized water, followed by deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a filtered solution of PEDOT:PSS onto the ITO surface at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the DAPCI host and a suitable fluorescent or phosphorescent emitter (dopant) in an organic solvent like toluene.
-
Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the film at 80°C for 20 minutes inside the glovebox to remove the solvent.
-
-
ETL, EIL, and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10-6 Torr).
-
Sequentially deposit a 30 nm layer of TPBi (ETL), a 1 nm layer of LiF (Electron Injection Layer - EIL), and a 100 nm layer of Al (cathode).
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect them from oxygen and moisture.
-
Visualizations
Caption: Hypothetical synthesis of a donor-acceptor OLED material (DAPCI).
Caption: A typical multi-layer OLED device structure.
References
Step-by-step synthesis of Viloxazine precursor from 5-cyanoindole
Synthesis of Viloxazine: A Correction and Detailed Protocol
A critical clarification: The requested synthesis of a Viloxazine precursor from 5-cyanoindole is not a recognized or documented chemical pathway. Scientific literature consistently identifies 5-cyanoindole as a key precursor for the synthesis of Vilazodone , a distinct antidepressant medication[1][2][3]. The established and well-documented synthesis of Viloxazine, a selective norepinephrine reuptake inhibitor, commences from 2-ethoxyphenol[4][5][6].
This document provides a detailed application note and protocol for the established synthesis of Viloxazine, along with information on the role of 5-cyanoindole in the synthesis of Vilazodone, to address the initial query and provide accurate scientific information.
Application Note: Synthesis of Viloxazine
Viloxazine is a selective norepinephrine reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD)[7][8]. The most common synthetic route to Viloxazine is a multi-step process starting from 2-ethoxyphenol. This note outlines the key transformations involved in this synthesis.
Experimental Protocols: Synthesis of Viloxazine
The synthesis of Viloxazine hydrochloride from 2-ethoxyphenol can be summarized in the following key steps[4][5]:
-
Epoxidation of 2-ethoxyphenol: 2-ethoxyphenol is reacted with epichlorohydrin in the presence of a base to form the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.
-
Ring-opening and cyclization: The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate in the presence of a strong base. This leads to the opening of the epoxide ring and subsequent cyclization to form the morpholine ring of Viloxazine.
-
Salt formation: The resulting Viloxazine free base is treated with hydrochloric acid to yield Viloxazine hydrochloride, which can be further purified by recrystallization.
A summary of the quantitative data for this synthesis is presented in the table below.
| Step | Reactants | Reagents/Catalysts | Product | Yield | Purity |
| 1 | 2-ethoxyphenol, Epichlorohydrin | Potassium carbonate, n-Bu4NHSO4 (phase-transfer catalyst) | 1-(2-ethoxyphenoxy)-2,3-epoxypropane | Nearly quantitative | - |
| 2 | 1-(2-ethoxyphenoxy)-2,3-epoxypropane, 2-aminoethyl hydrogen sulfate | Strong base | 2-morpholine derivative | 40% | - |
| 3 | Viloxazine free base | Concentrated hydrochloric acid | Viloxazine hydrochloride | - | 99% |
Experimental Workflow for Viloxazine Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 5. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Viloxazine - Wikipedia [en.wikipedia.org]
- 8. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Experimental procedure for the hydrolysis of Ethyl 5-cyanoindole-2-carboxylate
Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the hydrolysis of Ethyl 5-cyanoindole-2-carboxylate to synthesize its corresponding carboxylic acid, 5-cyanoindole-2-carboxylic acid. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for the reaction, work-up, and purification of the product. Additionally, this note includes a summary of the quantitative data and characterization of the final product to ensure reproducibility and verification of the experimental outcome.
Introduction
The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic synthesis. In the context of drug development and medicinal chemistry, the indole nucleus is a privileged scaffold found in numerous therapeutic agents. The 5-cyano substitution on the indole ring offers a versatile handle for further chemical modifications, making 5-cyanoindole-2-carboxylic acid a valuable building block. This protocol describes a robust and reproducible method for the saponification of this compound using potassium hydroxide in an alcoholic solvent.
Experimental Procedure
The hydrolysis of this compound is achieved through saponification, a process involving the use of a base to cleave the ester bond.
Materials and Equipment
Reagents:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Reaction Setup and Procedure
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in ethanol.
-
Addition of Base: To this solution, add a solution of potassium hydroxide in water. A typical molar excess of KOH is used to ensure complete hydrolysis.
-
Reaction: The reaction mixture is heated to reflux and stirred for a period of 2 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, the ethanol is removed under reduced pressure using a rotary evaporator.
-
Work-up: The remaining aqueous residue is diluted with water and transferred to a separatory funnel. The aqueous layer is washed with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Isolation of Product: The precipitated 5-cyanoindole-2-carboxylic acid is collected by vacuum filtration, washed with cold deionized water, and dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| This compound | C₁₂H₁₀N₂O₂ | 214.22 | Pale yellow powder | ≥ 97% (HPLC)[1] |
| 5-Cyano-1H-indole-2-carboxylic acid | C₁₀H₆N₂O₂ | 186.17 | Not specified | Not specified |
Characterization of 5-Cyano-1H-indole-2-carboxylic acid
The structure of the final product, 5-cyano-1H-indole-2-carboxylic acid, can be confirmed by various spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure.[1][2]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the C≡N stretch of the cyano group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the hydrolysis of this compound.
Signaling Pathway Diagram (Hypothetical)
While there is no direct signaling pathway involved in this chemical synthesis, a logical flow of the transformation can be represented.
References
Application Note: A Robust Protocol for the Large-Scale Synthesis of Ethyl 5-cyanoindole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 5-cyanoindole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its structure is a core component in various pharmacologically active agents. The development of an efficient, scalable, and robust synthesis is critical for ensuring a reliable supply for research and commercial production. This document details a large-scale synthesis protocol for this compound, primarily focusing on the Fischer indole synthesis, a classic and industrially proven method for constructing the indole scaffold.[1] The protocol utilizes readily available starting materials, 4-cyanophenylhydrazine and ethyl pyruvate, to provide a direct and efficient route to the target compound.[2]
Quantitative Data Summary
The following table summarizes the optimized parameters for the proposed large-scale Fischer indole synthesis of this compound. The data is compiled based on established Fischer indole synthesis protocols for related structures.[2][3]
| Parameter | Value / Condition | Notes |
| Starting Materials | 4-cyanophenylhydrazine HCl, Ethyl pyruvate | Key reactants for the Fischer indole synthesis.[2][4] |
| Molar Ratio | 1.0 eq : 1.1 eq (Hydrazine : Pyruvate) | A slight excess of the carbonyl component is often used to ensure complete consumption of the hydrazine. |
| Catalyst | Polyphosphoric acid (PPA) or Eaton's Reagent | Strong Brønsted or Lewis acids are required for the cyclization step.[1] |
| Solvent | Toluene or Xylene for cyclization | High-boiling point solvent suitable for the required reaction temperatures. |
| Reaction Temperature | 80-110 °C | Elevated temperatures are necessary to drive the[5][5]-sigmatropic rearrangement and cyclization.[1] |
| Reaction Time | 4-8 hours | Monitored by TLC or HPLC for completion. |
| Typical Yield | 75-85% | Expected yield after purification based on similar reported syntheses. |
| Purification Method | Recrystallization from Ethanol/Water or Ethyl Acetate | Provides high purity final product suitable for further pharmaceutical development.[2] |
Experimental Protocols
This section provides a detailed methodology for the large-scale synthesis of this compound via the Fischer indole synthesis.
Protocol 1: One-Pot Fischer Indole Synthesis
This protocol describes a one-pot synthesis where the intermediate hydrazone is formed and cyclized in a single process without isolation.
Materials and Reagents:
-
4-cyanophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Activated Carbon
Equipment:
-
Large-scale glass reactor (jacketed) with overhead mechanical stirrer, reflux condenser, and temperature probe.
-
Addition funnel.
-
Filtration apparatus (e.g., Nutsche filter).
-
Drying oven.
Procedure:
-
Reaction Setup: Charge the glass reactor with 4-cyanophenylhydrazine hydrochloride (1.0 eq) and Toluene (10 L per kg of hydrazine).
-
Hydrazone Formation (optional intermediate step): Begin stirring the suspension and add ethyl pyruvate (1.1 eq) to the reactor. Heat the mixture to 40-50 °C for 1-2 hours to facilitate the formation of the ethyl pyruvate 4-cyanophenylhydrazone intermediate.
-
Cyclization: To the resulting mixture, carefully add polyphosphoric acid (PPA) (5-10 wt eq) in portions, ensuring the internal temperature does not exceed 90 °C. After the addition is complete, heat the reaction mixture to 80-110 °C.
-
Reaction Monitoring: Maintain the temperature and monitor the progress of the reaction by TLC or HPLC (typically 4-8 hours) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring the mixture onto crushed ice and water.
-
Neutralization: Basify the acidic aqueous layer by slowly adding a saturated solution of sodium bicarbonate until the pH reaches 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 L per kg of initial hydrazine). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification:
-
Recrystallization: Dissolve the crude solid in hot ethanol. If the solution is colored, add a small amount of activated carbon and filter hot.
-
Crystallization: Slowly add water to the hot ethanolic solution until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum at 50-60 °C to afford pure this compound.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the large-scale synthesis.
Fischer Indole Synthesis Signaling Pathway
Caption: The mechanistic pathway of the Fischer indole synthesis.
References
Purification of Crude Ethyl 5-cyanoindole-2-carboxylate by Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of crude Ethyl 5-cyanoindole-2-carboxylate using silica gel column chromatography. This method is essential for obtaining a high-purity compound, a critical requirement for subsequent applications in medicinal chemistry, materials science, and drug development.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The purity of this compound is paramount for the success of subsequent synthetic steps and for obtaining accurate biological data. Column chromatography is a widely used and effective technique for the purification of organic compounds.[1] This application note describes a robust method for the purification of this compound from common impurities generated during its synthesis. The protocol is based on normal-phase chromatography using a silica gel stationary phase and a gradient elution with a hexane/ethyl acetate mobile phase.
Physicochemical Properties and Purity
A summary of the key properties of this compound is provided in the table below. The data for the purified compound is based on commercially available high-purity samples.
| Property | Crude Product (Typical) | Purified Product |
| Appearance | Brown to yellow solid | Pale yellow powder |
| Purity (by HPLC) | Variable (e.g., 80-90%) | ≥ 97% |
| Molecular Formula | C₁₂H₁₀N₂O₂ | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol | 214.22 g/mol |
| CAS Number | 105191-13-7 | 105191-13-7 |
Experimental Protocol
This protocol details the materials and step-by-step procedure for the purification of crude this compound by column chromatography.
Materials
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column (e.g., 40 mm diameter, 500 mm length)
-
Separatory funnel or gradient mixer
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, etc.)
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in n-hexane. For a 40 mm diameter column, approximately 100-120 g of silica gel is a reasonable starting amount.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibrate the packed column by passing 2-3 column volumes of n-hexane through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
-
Elution:
-
Begin the elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows (for a total elution volume of approximately 1.5-2 L):
-
500 mL of 5% Ethyl Acetate in Hexane
-
500 mL of 10% Ethyl Acetate in Hexane
-
500 mL of 15% Ethyl Acetate in Hexane
-
500 mL of 20% Ethyl Acetate in Hexane
-
-
The optimal gradient may need to be determined by preliminary TLC analysis. For similar compounds, a simple isocratic elution with a 1:5 v/v mixture of ethyl acetate and petroleum ether has been reported.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions of approximately 20-25 mL in test tubes.
-
Monitor the separation by spotting aliquots of the collected fractions on TLC plates.
-
Develop the TLC plates in a mobile phase of 1:4 ethyl acetate/hexane.
-
Visualize the spots under a UV lamp. The desired product should appear as a single spot in the pure fractions.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a pale yellow powder.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as HPLC and NMR.
-
Data Presentation
The following table summarizes the expected quantitative data for a typical purification of crude this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm (ID) x 500 mm (L) |
| Crude Sample Load | 1.0 - 2.0 g |
| Mobile Phase | n-Hexane and Ethyl Acetate |
| Elution Profile | Gradient: 5% to 20% Ethyl Acetate in Hexane |
| Flow Rate | ~5-10 mL/min |
| Fraction Size | 20-25 mL |
| Typical Yield | 80-90% |
| Purity Before Chromatography | ~85% (by HPLC) |
| Purity After Chromatography | >97% (by HPLC) |
Logical Relationship Diagram
Caption: Separation principle in column chromatography.
Conclusion
The described column chromatography protocol provides an effective method for the purification of crude this compound, yielding a product with high purity suitable for demanding research and development applications. The use of a gradient elution allows for the efficient separation of the desired compound from both more polar and less polar impurities. The provided workflow and data serve as a valuable resource for scientists and researchers working with this important synthetic intermediate.
References
Application Notes and Protocols: Ethyl 5-Cyanoindole-2-carboxylate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 5-cyanoindole-2-carboxylate, a key intermediate in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, a robust synthesis protocol, and its application in the development of targeted cancer therapeutics, specifically dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Introduction
This compound is a versatile heterocyclic building block widely utilized in medicinal chemistry.[1] Its indole scaffold, functionalized with a cyano group at the 5-position and an ethyl ester at the 2-position, offers multiple reaction sites for the construction of complex molecules. The cyano group, being a strong electron-withdrawing group, enhances the reactivity of the indole ring, making it a valuable precursor for a diverse range of bioactive compounds.[1] This intermediate is particularly significant in the synthesis of targeted therapies for cancer and neurological disorders.[1]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 105191-13-7 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | Pale yellow powder | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Boiling Point | 419.3°C at 760 mmHg | [2] |
| Storage Conditions | 2-8°C, Inert atmosphere | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
This protocol describes the synthesis of this compound from 4-cyanophenylhydrazine and ethyl pyruvate, following a general Fischer indole synthesis procedure. This method is known for its reliability in constructing the indole core.[3]
Materials:
-
4-cyanophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Polyphosphoric acid
-
Phosphoric acid
-
Ice
-
Water
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride and an equimolar amount of ethyl pyruvate in ethanol.
-
Heat the mixture to reflux (approximately 78°C) for 3-5 hours.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Recrystallize the resulting crude phenylhydrazone from an ethanol-water mixture to obtain pale yellow crystals.[3]
-
-
Indole Cyclization:
-
Prepare a mixture of polyphosphoric acid and phosphoric acid with stirring.
-
Heat the acid mixture to 50-110°C.
-
Add the dried phenylhydrazone in portions to the heated acid mixture, maintaining the temperature between 70-120°C.
-
After the addition is complete, continue stirring at the same temperature for an additional 10-40 minutes.
-
Pour the reaction mixture into an ice-water mixture to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude this compound as a light yellow solid.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Synthesis of 5-Substituted-indole-2-carboxamide Derivatives as Dual EGFR/CDK2 Inhibitors
This protocol outlines the conversion of this compound into a series of 5-substituted-indole-2-carboxamides, which have shown potent inhibitory activity against both EGFR and CDK2.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Appropriate amine (e.g., phenethylamine derivatives)
Procedure:
-
Hydrolysis of the Ester:
-
To a solution of this compound in a suitable solvent (e.g., ethanol/water mixture), add an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 1-2 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of 3-4 to precipitate the 5-cyanoindole-2-carboxylic acid.
-
Filter the precipitate, wash with water, and dry.
-
-
Amide Coupling:
-
In a round-bottom flask, dissolve the 5-cyanoindole-2-carboxylic acid in dichloromethane (DCM).
-
Add BOP reagent and N,N-Diisopropylethylamine (DIPEA) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (e.g., a substituted phenethylamine) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
After the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 5-substituted-indole-2-carboxamide derivative.
-
Application in Pharmaceutical Development: Dual EGFR/CDK2 Inhibitors
Derivatives of this compound have emerged as promising candidates for the development of dual inhibitors targeting both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation. Similarly, dysregulation of CDK2, a key regulator of the cell cycle, is also a hallmark of many tumors. Simultaneously inhibiting both pathways presents a synergistic approach to cancer therapy.
The following table summarizes the in vitro antiproliferative activity of representative 5-substituted-3-ethylindole-2-carboxamide derivatives against various cancer cell lines, along with their EGFR and CDK2 inhibitory activities.
| Compound | Mean GI₅₀ (nM) | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Reference |
| 5g | 55 | - | 33 ± 04 | |
| 5i | 49 | 85 - 124 (range for potent compounds) | 24 ± 02 | |
| 5j | 37 | 85 - 124 (range for potent compounds) | 16 ± 02 | |
| Erlotinib (Reference) | - | 80 | - | |
| Dinaciclib (Reference) | - | - | 20 |
Signaling Pathways
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that regulates cell growth, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.
CDK2 Signaling Pathway in Cancer
CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell division. Inhibition of CDK2 can therefore arrest the cell cycle and induce apoptosis in cancer cells.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols and data presented herein demonstrate its utility in the creation of potent dual EGFR/CDK2 inhibitors, highlighting its importance in the development of next-generation cancer therapies. The provided methodologies offer a solid foundation for researchers engaged in drug discovery and development to synthesize and utilize this key building block.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-cyanoindole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 5-cyanoindole-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing the indole-2-carboxylate core structure, adaptable for this compound, are the Fischer, Hemetsberger-Knittel, and Reissert indole syntheses. The Fischer indole synthesis, reacting 4-cyanophenylhydrazine with ethyl pyruvate, is a common and direct approach.[1][2]
Q2: My Fischer indole synthesis is resulting in a low yield. What are the potential causes?
A2: Low yields in the Fischer indole synthesis of this molecule can stem from several factors. The electron-withdrawing nature of the cyano group on the phenylhydrazine can impact the reaction's efficiency.[3] Other common issues include suboptimal reaction conditions (temperature, acid catalyst), instability of the hydrazone intermediate, and the presence of impurities in the starting materials.[3][4] Inappropriate acid catalysts can also lead to decomposition or side reactions.[3]
Q3: I am observing a significant amount of a polar impurity in my crude product. What could it be and how can I prevent its formation?
A3: A common polar impurity is the hydrolysis of the nitrile group to a carboxylic acid or carboxamide, especially under harsh acidic or basic work-up conditions or prolonged reaction times at high temperatures. To prevent this, it is advisable to neutralize the reaction mixture promptly after completion and consider using a buffered work-up.[5] Running the reaction at a lower temperature for a longer duration and ensuring anhydrous conditions can also minimize this side reaction.[5]
Q4: What are common side reactions to be aware of during the synthesis?
A4: Besides the hydrolysis of the nitrile group, other potential side reactions include the formation of isomeric byproducts if an unsymmetrical ketone is used instead of ethyl pyruvate.[3] Also, high temperatures and strong acids can lead to the formation of tar and polymeric byproducts, complicating purification and reducing the yield.[3]
Q5: How can I best purify the final this compound product?
A5: The presence of both a polar cyano group and an ester group can make purification challenging. Column chromatography on silica gel is a common method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.[6] For highly polar impurities, reverse-phase chromatography might be a suitable alternative.[6] Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed to obtain a pure product.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | - Inactive catalyst (e.g., old or improperly stored Lewis acid).- Insufficient reaction temperature or time.- Poor quality of starting materials (e.g., impure 4-cyanophenylhydrazine or ethyl pyruvate).- Presence of moisture in the reaction. | - Use a fresh, anhydrous acid catalyst. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3]- Gradually increase the reaction temperature while monitoring the progress by TLC.- Ensure the purity of starting materials via NMR or other analytical techniques.- Use anhydrous solvents and dry all glassware thoroughly before use.[5] |
| Low Yield of Desired Product | - Suboptimal acid catalyst or concentration.- Reaction temperature is too high, leading to decomposition.- Incomplete formation of the hydrazone intermediate.- Electron-withdrawing effect of the cyano group hindering the cyclization step. | - Screen a variety of acid catalysts and their concentrations to find the optimal conditions.[3]- Optimize the reaction temperature; sometimes lower temperatures for a longer duration can be beneficial.[3]- Ensure complete formation of the hydrazone before proceeding with the cyclization step, which can be done as a one-pot reaction or with isolation of the intermediate.[1][3]- Consider using a milder catalyst or reaction conditions to accommodate the electron-deficient aromatic ring. |
| Formation of Dark-Colored Impurities or Tar | - Decomposition of starting materials or product at high temperatures.- Presence of oxygen. | - Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid excessive heating beyond the optimal temperature determined for the reaction. |
| Hydrolysis of the Cyano Group | - Prolonged exposure to strong acidic or basic conditions during reaction or work-up. | - Neutralize the reaction mixture promptly upon completion.- Use a buffered work-up procedure.- Minimize reaction time and temperature where possible.[5] |
| Difficult Product Isolation and Purification | - Product is highly polar and may be soluble in the aqueous phase during work-up.- Co-elution of impurities during column chromatography. | - Perform multiple extractions with a suitable organic solvent like ethyl acetate.- For purification, try different solvent systems for column chromatography or consider reverse-phase chromatography.- Dry-loading the crude product onto silica gel for column chromatography can improve separation.[6] |
Quantitative Data on Synthesis Conditions
Table 1: Comparison of Catalysts for Fischer Indole Synthesis of Indole-2-Carboxylates
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| HCl | Ethanol | Reflux | 2-4 | Moderate | A common Brønsted acid catalyst. Can lead to side reactions if not controlled.[5] |
| H₂SO₄ | Acetic Acid | 80-100 | 3-6 | Good | Stronger acid, may require careful temperature control to avoid charring. |
| ZnCl₂ | Acetic Acid | 100-120 | 4-8 | Good-Excellent | A common Lewis acid catalyst, often effective but can be hygroscopic.[2] |
| Polyphosphoric Acid (PPA) | None | 100-140 | 1-3 | Good-Excellent | Acts as both catalyst and solvent. Can be viscous and difficult to work with. |
| p-Toluenesulfonic Acid (p-TSA) | Toluene | Reflux | 6-12 | Good | Milder Brønsted acid, often used for sensitive substrates. |
Note: Yields are generalized based on indole-2-carboxylate synthesis and may vary for this compound.
Experimental Protocols
Protocol 1: One-Pot Fischer Indole Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 5-cyanoindoles.[1]
Materials:
-
4-Cyanophenylhydrazine hydrochloride (1.0 eq)
-
Ethyl pyruvate (1.0-1.2 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanophenylhydrazine hydrochloride and ethyl pyruvate in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate may form. If so, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.
-
Purification: Wash the collected solid with a cold ethanol/water mixture. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure this compound.
Visualizations
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Caption: Logical troubleshooting workflow for addressing low product yield.
References
Common side reactions in Ethyl 5-cyanoindole-2-carboxylate synthesis and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-cyanoindole-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Fischer indole synthesis methodology.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Recommended Solutions |
| Incomplete Hydrazone Formation | The initial condensation of 4-cyanophenylhydrazine with ethyl pyruvate is crucial. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). An adjustment of pH to the acidic side can facilitate this step. |
| Inefficient Cyclization | The acid-catalyzed cyclization of the hydrazone requires specific conditions. The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) are critical.[1][2] Experiment with different catalysts and optimize the reaction temperature. In some cases, lower temperatures for a longer duration can be beneficial. |
| Degradation of Starting Material or Product | Indole derivatives can be sensitive to strong acidic conditions and high temperatures.[3] Avoid prolonged exposure to harsh conditions. After the reaction is complete, neutralize the mixture promptly during workup. |
| Presence of Water | Anhydrous conditions are often essential for successful indole synthesis.[3] Ensure all solvents and reagents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of Significant Impurities
Common Impurities and Their Prevention
| Impurity | Identification | Prevention |
| 5-Carboxyindole-2-carboxylate or 5-Cyanoindole-2-carboxylic acid | These polar impurities arise from the hydrolysis of the nitrile or ethyl ester group, respectively. They can be detected by a change in polarity on TLC and confirmed by LC-MS, showing a mass corresponding to the addition of water or loss of the ethyl group.[3] | Minimize exposure to strong acids or bases, especially during workup.[3] Use buffered solutions for quenching the reaction. Keep reaction times and temperatures to a minimum. |
| Isomeric Byproducts | In Fischer indole synthesis, if an unsymmetrical ketone is used instead of a pyruvate, isomeric indole products can form. | Use ethyl pyruvate to ensure regioselectivity. If other ketones are necessary, careful purification by column chromatography will be required. |
| Polymeric Byproducts | High molecular weight, often insoluble, tar-like materials can form, especially at elevated temperatures. | Optimize the reaction temperature and consider using a milder acid catalyst. Ensure efficient stirring to prevent localized overheating. |
| N-Alkylated Byproducts | If alkylating agents are present or formed in situ, alkylation can occur on the indole nitrogen.[4][5] | Control the reaction conditions carefully and avoid unintended sources of alkylating species. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Fischer indole synthesis is a widely employed and classical method for the synthesis of indole derivatives, including this compound. This method involves the reaction of 4-cyanophenylhydrazine with ethyl pyruvate in the presence of an acid catalyst.[1][2]
Q2: My reaction mixture turns dark, and I observe a lot of baseline material on my TLC. What could be the cause?
A2: The formation of dark, tar-like substances is often due to the decomposition of the starting materials or the product under harsh acidic conditions or at high temperatures. To mitigate this, consider using a milder acid catalyst, lowering the reaction temperature, and reducing the reaction time. Running the reaction under an inert atmosphere can also prevent oxidative side reactions.[3]
Q3: I am observing a significant amount of a more polar spot on my TLC that is not the starting material. What is it likely to be?
A3: A common polar impurity is the carboxylic acid formed from the hydrolysis of the ethyl ester, or the carboxylic acid or amide from the hydrolysis of the cyano group.[3] This is particularly prevalent if the reaction workup involves prolonged exposure to acidic or basic aqueous solutions. To prevent this, neutralize the reaction mixture promptly and consider using a buffered workup.
Q4: How can I improve the selectivity between N-alkylation and C-alkylation if I am performing subsequent modifications?
A4: The regioselectivity of alkylation on the indole nucleus is a known challenge. N-alkylation is often favored under basic conditions, while C3-alkylation can occur under both acidic and basic conditions. The choice of base, solvent, and electrophile can significantly influence the outcome. For exclusive N-alkylation, deprotonation of the indole nitrogen with a suitable base prior to the addition of the alkylating agent is a common strategy.[4][6]
Q5: Can the cyano group be hydrolyzed during the synthesis?
A5: Yes, the nitrile (cyano) group can be hydrolyzed to a carboxamide or a carboxylic acid under either acidic or basic conditions, especially with prolonged reaction times or high temperatures.[3] It is crucial to control the reaction conditions and workup procedure to minimize this side reaction.
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of this compound
This protocol is a representative procedure based on the principles of the Fischer indole synthesis.
Materials:
-
4-cyanophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride in anhydrous ethanol.
-
Add ethyl pyruvate to the solution.
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting materials.
-
-
Indolization (Cyclization):
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (or polyphosphoric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Reaction Pathway: Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis of this compound.
Logical Relationship of Common Side Reactionsdot
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in the cyanation of 5-bromoindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the cyanation of 5-bromoindole.
Troubleshooting Guide
Low conversion or yield in the cyanation of 5-bromoindole is a common issue that can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these problems.
Q1: My palladium-catalyzed cyanation of 5-bromoindole is resulting in a low yield. What are the most common causes?
Low yields in palladium-catalyzed cyanation reactions are often due to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1] A primary culprit is the poisoning of the palladium catalyst by an excess of cyanide ions in the reaction mixture.[2][3] The high binding affinity of cyanide to palladium can lead to the formation of inactive palladium-cyanide complexes, thereby disrupting the catalytic cycle.[2][3][4]
Additionally, the purity of 5-bromoindole is crucial, as the indole nitrogen can coordinate to the palladium catalyst and inhibit its activity.[1] Other factors to consider include the choice of ligand, solvent, base, and reaction temperature, as well as the presence of oxygen or moisture, which can lead to catalyst decomposition (e.g., formation of palladium black).[1][5]
Q2: I'm observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?
The appearance of palladium black indicates the aggregation of the Pd(0) catalyst, leading to its deactivation.[1] This is often caused by:
-
High Temperatures: Excessive heat can promote the decomposition of the catalyst.[1]
-
Absence of a Stabilizing Ligand: Ligands are essential for stabilizing the Pd(0) species.[1]
-
Impurities or Oxygen: The presence of oxygen or other impurities in the reaction mixture can facilitate catalyst deactivation.[1][5]
To prevent the formation of palladium black, it is recommended to:
-
Use a suitable stabilizing phosphine ligand.[1]
-
Avoid excessively high reaction temperatures.[1]
-
Ensure all reagents and solvents are pure and thoroughly degassed to remove oxygen.[1][5]
Q3: How does the choice of cyanide source impact the reaction, and what are the safest and most effective options?
The choice of cyanide source significantly affects the reaction's efficiency, safety, and environmental impact.[6]
-
Copper(I) Cyanide (CuCN): Used in the traditional Rosenmund-von Braun reaction, it provides high yields but is highly toxic and requires high temperatures.[6]
-
Zinc Cyanide (Zn(CN)₂): A less toxic alternative to CuCN, it is commonly used in palladium-catalyzed reactions and can achieve high yields under milder conditions.[6][7]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and environmentally friendly option.[2][6] It is a stable complex that slowly releases cyanide ions, which can help to prevent palladium catalyst poisoning.[8]
Q4: My Rosenmund-von Braun reaction using CuCN is sluggish and giving a low yield. What should I check?
For the traditional Rosenmund-von Braun reaction, common issues include:
-
Inactive Copper Cyanide: The quality of CuCN is critical. Using freshly purchased or purified CuCN is advisable.
-
Insufficient Temperature: This reaction typically requires high temperatures (around 150-200 °C).
-
Presence of Water: Ensure anhydrous conditions by thoroughly drying the solvent (e.g., DMF or NMP) and 5-bromoindole.
Q5: Can the indole substrate itself be problematic?
Yes, the indole moiety can contribute to lower yields. The nitrogen atom in the indole ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] Using N-protected 5-bromoindole can sometimes mitigate this issue.[5]
Frequently Asked Questions (FAQs)
Q: What is the role of the ligand in a palladium-catalyzed cyanation reaction?
The ligand plays a crucial role by stabilizing the palladium catalyst, preventing its decomposition, and influencing its reactivity.[1][9] Bulky and electron-rich phosphine ligands are often effective as they can enhance the catalytic activity.[9]
Q: Which solvents are recommended for the cyanation of 5-bromoindole?
Commonly used polar aprotic solvents include DMF, NMP, DMA, and DMSO.[5][6] The choice of solvent can affect the solubility of the reagents and the reaction temperature. For palladium-catalyzed reactions with K₄[Fe(CN)₆], a mixture of an organic solvent and water is often used to facilitate the dissolution of the cyanide source.[2][10]
Q: How critical is it to maintain an inert atmosphere?
Maintaining an inert atmosphere (e.g., using argon or nitrogen) is critical for palladium-catalyzed reactions, as the active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized and deactivated.[5]
Q: What are some common side reactions to be aware of?
A common side reaction is the hydrolysis of the resulting 5-cyanoindole to 5-carboxamidoindole or 5-carboxyindole, especially if the work-up conditions are harsh (e.g., prolonged exposure to strong acids or bases).
Data Presentation
The following table summarizes typical reaction conditions for the cyanation of 5-bromoindole using different methods.
| Cyanating Reagent | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Characteristics |
| Copper(I) Cyanide (CuCN) | None (reagent) | N-Methyl-2-pyrrolidone (NMP) | 85 | 18-25 | ~98%[6] | Traditional method; high yield but CuCN is highly toxic; requires high temperatures.[6] |
| Zinc Cyanide (Zn(CN)₂) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Dimethylformamide (DMF) | 80-100 | 12-24 | 80-95% (estimated)[6] | Less toxic than CuCN; palladium catalysis allows for milder conditions.[6] |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Palladium Catalyst (e.g., Pd(OAc)₂) | Acetonitrile/Water | 70-80 | 12-24 | High | Non-toxic and environmentally benign cyanide source; requires a palladium catalyst and specific ligands.[6][10] |
Experimental Protocols
Protocol 1: Cyanation using Copper(I) Cyanide (Rosenmund-von Braun Reaction)
This protocol is adapted from a patented procedure for the synthesis of 5-cyanoindole.[6]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoindole (0.1 mol, 19.6 g) and N-methyl-2-pyrrolidone (NMP, 200 mL).
-
Add copper(I) cyanide (0.105 mol, 9.4 g) to the mixture.
-
Heat the reaction mixture to 85°C and maintain this temperature with stirring for 18-25 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding aqueous ammonia (20 mL) and stir the mixture.[6]
-
Extract the product with n-hexane (2 x 30 mL).[6]
-
Combine the organic layers and concentrate under reduced pressure.
-
Crystallize the crude product from the refrigerator (2 hours) and collect the solid by suction filtration to obtain 5-cyanoindole.[6]
Protocol 2: Palladium-Catalyzed Cyanation using Zinc Cyanide (Zn(CN)₂)
This is a representative procedure for the palladium-catalyzed cyanation of aryl bromides using zinc cyanide.[6]
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 5-bromoindole (1 mmol), zinc cyanide (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add anhydrous dimethylformamide (DMF, 5 mL).
-
Heat the mixture to 80-100°C and stir for 12-24 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])
This protocol is a generalized procedure based on the palladium-catalyzed cyanation of aryl halides with potassium ferrocyanide.[6]
-
In a reaction vessel, combine 5-bromoindole (1 mmol), potassium ferrocyanide trihydrate (0.4 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., CM-phos, 0.04 mmol), and sodium carbonate (2 mmol).
-
Add a mixture of acetonitrile and water (e.g., 3:1 ratio, 4 mL).
-
Heat the reaction mixture to 70-80°C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: A general experimental workflow for the palladium-catalyzed cyanation of 5-bromoindole.
Caption: A troubleshooting decision tree for low conversion in the cyanation of 5-bromoindole.
References
- 1. benchchem.com [benchchem.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 5-cyanoindole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-cyanoindole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is a two-step process:
-
Japp-Klingemann Reaction: This step involves the reaction of a diazonium salt of 4-aminobenzonitrile with ethyl 2-chloroacetoacetate to form an intermediate hydrazone.[1][2][3]
-
Fischer Indole Synthesis: The resulting hydrazone is then cyclized, typically under acidic conditions and heat, to yield the final product, this compound.[2][4][5]
Q2: I am observing a significant amount of a polar impurity in my crude product. What could it be and how can I prevent its formation?
A common polar impurity is 5-carboxyindole or 5-carboxamidoindole, which results from the hydrolysis of the nitrile group. This can occur under either acidic or basic conditions, particularly during prolonged reaction times or harsh work-up procedures.
To prevent hydrolysis:
-
Minimize exposure to strong acids or bases. If your synthesis uses acidic or basic conditions, neutralize the reaction mixture promptly during work-up.
-
Reduce reaction temperature and time where possible to minimize nitrile group hydrolysis.
-
Ensure all solvents and reagents are dry, as water is required for hydrolysis.
Q3: My Fischer indole synthesis is failing or giving very low yields. What are the common causes?
Failure of the Fischer indole synthesis can be attributed to several factors:
-
Electron-donating substituents: These can divert the reaction pathway, leading to N-N bond cleavage instead of the desired[6][6]-sigmatropic rearrangement.[7][8]
-
Steric hindrance: Significant steric hindrance in either the ketone or the phenylhydrazine can prevent the reaction.[1]
-
Unstable hydrazone intermediate: The intermediate phenylhydrazone may not be stable under the reaction conditions. In some cases, pre-forming and isolating the hydrazone before cyclization can be beneficial.[1]
-
Inappropriate acid catalyst: The choice and concentration of the acid catalyst are crucial. Both Brønsted and Lewis acids can be used, and the optimal choice depends on the specific substrate.[4][5]
Q4: What are the recommended purification methods for this compound?
The primary methods for purifying the final product are:
-
Recrystallization: This is an effective method for removing small amounts of impurities. A common solvent system is ethanol.[9]
-
Column Chromatography: For separating more complex mixtures or closely related impurities, column chromatography using silica gel is recommended. A typical mobile phase would be a gradient of ethyl acetate in hexanes.[9][10]
Troubleshooting Guides
Japp-Klingemann Reaction Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no formation of hydrazone | Incomplete diazotization of the starting aniline. | Ensure the temperature is maintained at 0-5 °C during diazotization. Use fresh sodium nitrite. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its preparation. Avoid exposing it to high temperatures or light. | |
| Incorrect pH for the coupling reaction. | The coupling reaction is typically carried out in a buffered, slightly acidic to neutral solution. Adjust the pH with sodium acetate or a similar buffer. | |
| Formation of tar-like byproducts | Side reactions of the diazonium salt. | Maintain a low reaction temperature and ensure efficient stirring to promote the desired reaction. |
| Instability of the β-ketoester under reaction conditions. | Ensure the reaction conditions are not too harsh. A milder base or shorter reaction time may be necessary. |
Fischer Indole Synthesis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion to indole | Inactive acid catalyst. | Use a fresh, high-purity acid catalyst. Consider screening both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] |
| Sub-optimal reaction temperature. | The reaction often requires elevated temperatures.[4] Optimize the temperature; a specific temperature might be needed to favor product formation over side reactions.[1] | |
| Poor quality of the hydrazone starting material. | Ensure the hydrazone is pure and dry before proceeding with the cyclization. | |
| Formation of dark-colored impurities/polymerization | Decomposition of starting material or product at high temperatures. | Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heating beyond the optimal temperature. |
| Presence of strong acids. | Strong acids can sometimes promote polymerization. A milder acid like acetic acid might be sufficient.[1] | |
| Formation of isomeric byproducts | Lack of regioselectivity in the cyclization step (if using an unsymmetrical ketone). | This is less of a concern for the synthesis of this compound from the specified precursors. However, if side reactions occur, careful analysis and purification (e.g., column chromatography) will be necessary.[1] |
Experimental Protocols
Protocol 1: Japp-Klingemann Reaction for Hydrazone Synthesis
This protocol describes the formation of the hydrazone intermediate from 4-aminobenzonitrile.
Materials:
-
4-aminobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl 2-chloroacetoacetate
-
Sodium acetate
-
Ethanol
-
Water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 4-aminobenzonitrile in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Coupling Reaction:
-
In a separate flask, dissolve ethyl 2-chloroacetoacetate in ethanol.
-
Add a solution of sodium acetate in water to the ethanol solution and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethyl 2-chloroacetoacetate solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.
-
The hydrazone product will precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven or desiccator.
-
Protocol 2: Fischer Indole Synthesis for this compound
This protocol outlines the cyclization of the hydrazone intermediate to the final product.
Materials:
-
Hydrazone intermediate from Protocol 1
-
Acid catalyst (e.g., glacial acetic acid, sulfuric acid, or polyphosphoric acid)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Cyclization:
-
Suspend the dried hydrazone in a suitable solvent like ethanol or glacial acetic acid.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TTC).[1] The optimal temperature and time will depend on the chosen catalyst and solvent.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a strong acid catalyst, carefully neutralize the mixture by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.[9]
-
Quantitative Data Summary
The following table provides a general overview of how different parameters can affect the outcome of the Fischer indole synthesis. Note that optimal conditions will be specific to the substrate.
| Parameter | Variation | Expected Outcome on Yield/Purity | Reference |
| Acid Catalyst | Brønsted Acid (e.g., H₂SO₄, p-TsOH) | Generally effective, but can lead to side reactions with sensitive substrates. | [1][5] |
| Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) | Can be milder and offer better selectivity in some cases. | [1][5] | |
| Polyphosphoric Acid (PPA) | Often effective for promoting cyclization. | [1] | |
| Temperature | Lower Temperature (e.g., 80 °C) | May improve selectivity and reduce byproduct formation. | [1] |
| Reflux | Often necessary for driving the reaction to completion. | [1] | |
| Solvent | Acetic Acid | Can act as both a solvent and a catalyst. | [1] |
| Ethanol | A common solvent for the reaction. | [1] | |
| tert-Butanol | Can be a suitable solvent for specific substrates. | [1] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to avoid the formation of polar impurities in 5-cyanoindole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to mitigate the formation of polar impurities during the synthesis of 5-cyanoindole, a key intermediate in many pharmaceutical compounds.[1][2]
Troubleshooting Guide: Minimizing Polar Impurities
This guide addresses specific issues related to the formation of polar impurities during 5-cyanoindole synthesis and offers targeted solutions.
Issue 1: Presence of Significant Polar Impurities in Crude Product
Identification: A common polar impurity is 5-carboxyindole or 5-carboxamidoindole, resulting from the hydrolysis of the nitrile group.[3] These impurities exhibit lower Rf values on a TLC plate compared to 5-cyanoindole and can be definitively identified by LC-MS, where their mass will correspond to the addition of one or two water molecules.[3]
Root Cause Analysis and Solutions:
| Cause | Recommended Solution |
| Prolonged exposure to acidic or basic conditions | Neutralize the reaction mixture promptly upon completion. For sensitive substrates, a buffered work-up is recommended.[3] |
| High reaction temperatures | Reduce the reaction temperature and monitor the progress to find the optimal balance between reaction rate and byproduct formation.[3] |
| Presence of water in the reaction mixture | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[3] |
Issue 2: Formation of High Molecular Weight, Insoluble Byproducts
Identification: The formation of a dark, tarry substance in the reaction flask often indicates dimerization or polymerization.[3] These byproducts may appear as a baseline streak on a TLC plate and can be identified by mass spectrometry as species with masses corresponding to multiples of the indole unit.[3]
Root Cause Analysis and Solutions:
| Cause | Recommended Solution |
| High concentration of reactive intermediates | Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular reactions.[3] |
| Excessively high reaction temperatures | Lower the reaction temperature to reduce the rate of polymerization side reactions. |
| Presence of oxidative conditions | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common polar impurities observed in 5-cyanoindole synthesis?
A1: The most prevalent polar impurities are 5-carboxamidoindole and 5-carboxyindole.[3] These arise from the hydrolysis of the nitrile functional group of 5-cyanoindole under either acidic or basic conditions, particularly during extended reaction times or harsh work-up procedures.[3]
Q2: How can I prevent the hydrolysis of the nitrile group during synthesis?
A2: To minimize hydrolysis, you should:
-
Minimize exposure to strong acids or bases: Promptly neutralize the reaction mixture during work-up.[3]
-
Control reaction temperature and time: If feasible, run the reaction at a lower temperature for a shorter duration.[3]
-
Ensure anhydrous conditions: Use dry solvents and reagents to limit the availability of water for hydrolysis.[3]
Q3: My synthesis of 5-cyanoindole from 5-bromoindole resulted in a low yield and dark-colored impurities. What could be the cause?
A3: This is a common issue in the Rosenmund-von Braun reaction.[4] Potential causes include:
-
Inactive cuprous cyanide: Use freshly purchased, high-purity cuprous cyanide.[4]
-
Insufficient reaction temperature or time: Ensure the reaction is maintained at a consistent reflux temperature (around 85°C for N-methylpyrrolidone).[4]
-
Poor solvent quality: The presence of water in the solvent can lead to side reactions. Use anhydrous solvents.[4]
-
Decomposition at high temperatures or presence of oxygen: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of dark-colored impurities resulting from decomposition.[4]
Q4: Can the Fischer indole synthesis be used for 5-cyanoindole, and what are the challenges?
A4: Yes, the Fischer indole synthesis can be adapted to produce 5-cyanoindole, typically by reacting 4-cyanophenylhydrazine with a suitable aldehyde or ketone.[4] However, challenges include potentially low yields, the formation of isomeric byproducts, and harsh reaction conditions that may not be suitable for all substrates.[4]
Comparative Summary of Synthetic Routes
The selection of a synthetic route can significantly impact the impurity profile. The following table summarizes key quantitative data for common 5-cyanoindole synthetic routes.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) |
| Modified Leimgruber-Batcho | 3-Methyl-4-nitrobenzonitrile | N,N-dimethylformamide dimethyl acetal, Iron, Acetic Acid | ~16 hours | 50-55°C | 96% |
| Cyanation of 5-Bromoindole | 5-Bromoindole | Cuprous Cyanide (CuCN), N-Methylpyrrolidone (NMP) | Overnight | 85°C | 98.6% |
| Fischer Indole Synthesis | 4-Cyanophenylhydrazine | Acetaldehyde, Acid Catalyst (e.g., H₂SO₄, PPA) | Not specified | Elevated | Moderate |
| Sandmeyer Reaction | 5-Aminoindole | NaNO₂, HCl, CuCN | ~3-4 hours | 0-5°C then elevated | Moderate to Good |
Table data compiled from multiple sources.[5]
Key Experimental Protocols
Protocol 1: Cyanation of 5-Bromoindole
This method is a direct and high-yielding approach for the synthesis of 5-cyanoindole.[5]
Materials:
-
5-Bromoindole (19.6 g, 0.1 mol)
-
Cuprous Cyanide (9.5 g, 0.106 mol)
-
N-methylpyrrolidone (NMP) (200 mL)
-
Ammonia water (20 mL)
-
n-Hexane
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 5-bromoindole in N-methylpyrrolidone.
-
Add cuprous cyanide to the solution.
-
Heat the reaction mixture to 85°C and reflux overnight.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ammonia water and stir.[5]
-
Extract the product with n-hexane (2 x 30 mL).
-
Combine the organic layers and partially concentrate the solvent.
-
Crystallize the product in a refrigerator for 2 hours.[5]
-
Collect the solid by filtration to yield 5-cyanoindole.
Protocol 2: Modified Leimgruber-Batcho Synthesis
This scalable method avoids the use of highly toxic cyanide reagents in the final cyclization step.[5]
Step 1: Enamine Formation
-
Dissolve 3-Methyl-4-nitrobenzonitrile (6.3 kg) in methylene dichloride (14 L) and N,N-dimethylformamide dimethyl acetal (18 L).
-
Heat the mixture to 50-55°C and maintain for 8 hours.[5]
-
Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure at a temperature below 50°C.
Step 2: Reductive Cyclization
-
Charge the residue from Step 1 with methanol (90 L) and acetic acid (61 L).
-
Cool the mixture to 0°C and add iron powder portion-wise.
-
Heat the reaction mixture again to 50-55°C for 8 hours, with progress monitored by TLC.[5]
-
After completion, filter the reaction mass and wash with methanol.
-
Concentrate the organic layer and add ethyl acetate (135 L).
-
Stir the mixture at room temperature for 3 hours.
-
Collect the precipitated solid by filtration, wash with n-hexane (13 L), and dry to afford 5-cyanoindole.[6]
Visualized Workflows and Logic
Caption: Troubleshooting workflow for polar impurities.
Caption: Cyanation of 5-bromoindole workflow.
References
Overcoming poor regioselectivity in the functionalization of indole-2-carboxylates
Welcome to the technical support center for the regioselective functionalization of indole-2-carboxylates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to poor regioselectivity in their synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of indole-2-carboxylates so challenging?
The indole ring system presents a significant challenge for regioselective functionalization due to the inherent electronic properties of its structure. The pyrrole moiety is π-excessive, making the C3 position the most nucleophilic and electronically rich site.[1] Consequently, electrophilic substitution reactions preferentially occur at C3.[1][2] While the C2 position is the next most reactive site in the pyrrole ring, functionalization of the benzene core (positions C4, C5, C6, and C7) is particularly difficult because these C-H bonds have similar reactivity levels and are less reactive than the pyrrole ring.[1][3]
Q2: What are the primary strategies to control the position of functionalization on the indole ring?
The most common strategies involve:
-
Use of Directing Groups: Attaching a directing group to the indole nitrogen (N1) is a powerful strategy. This group can coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond (e.g., at C2 or C7), thereby overriding the inherent C3 reactivity.[1][3][4]
-
Catalyst and Ligand Control: The choice of transition metal catalyst and its associated ligands can significantly influence the regioselectivity. For instance, different palladium catalysts or the use of norbornene as a co-catalyst can direct functionalization to specific sites.[5][6][7]
-
Blocking Reactive Sites: If the C3 position is already substituted, functionalization is often directed to the C2 position.[1] Similarly, introducing bulky substituents can sterically hinder the more reactive positions, making less accessible sites like C7 more available for reaction.[8]
-
Substrate Modification: Converting the indole to an indoline derivative can be used to achieve functionalization at the C7 position, followed by re-aromatization.[3]
Q3: How does the carboxylate group at the C2 position influence reactivity?
The indole-2-carboxylate group is an electron-withdrawing group. This property can increase the acidity of the N-H bond, which can be advantageous for reactions involving deprotonation at the nitrogen.[9] However, its primary influence is often steric and electronic, modifying the overall reactivity of the indole nucleus, though the inherent preference for C3 electrophilic attack often remains a dominant factor. Friedel-Crafts acylation on indole-2-carboxylates, for example, can result in mixtures of 3-, 5-, and 7-acyl derivatives depending on the reaction conditions.[10]
Troubleshooting Guide for Poor Regioselectivity
This guide addresses specific issues encountered during the functionalization of indole-2-carboxylates.
Issue 1: My reaction yields a mixture of C3, C5, and C7-acylated products during Friedel-Crafts acylation.
-
Probable Cause: The choice of Lewis acid, solvent, and the reactivity of the acylating agent are not optimized to favor a single position. The inherent reactivity of the indole ring leads to a mixture of products.[10]
-
Troubleshooting Steps:
-
Modify the Lewis Acid: The nature of the Lewis catalyst is critical. For instance, using AlCl₃ may lead to a mixture, while other catalysts like FeCl₃ might favor the 3-position more exclusively.[10] Experiment with milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to potentially favor kinetic or thermodynamic products differently.
-
Change the Solvent: The reaction solvent can influence the outcome. Varying the polarity and coordinating ability of the solvent (e.g., switching from dichlorometane to nitrobenzene) can alter the product distribution.
-
Use a Directing Group Strategy: For predictable and high regioselectivity on the benzene ring, transition-metal-catalyzed C-H functionalization using a directing group on the indole nitrogen is a more robust strategy than classical Friedel-Crafts reactions.
-
Issue 2: I am attempting C7-functionalization but am getting a mixture of C2 and C7 products, or no reaction.
-
Probable Cause: The directing group on the indole nitrogen is not bulky enough to exclusively favor the formation of the six-membered palladacycle intermediate required for C7 activation.[1]
-
Troubleshooting Steps:
-
Select a Bulkier Directing Group: The use of a sterically demanding directing group, such as an N-pivaloyl group, is known to favor C7 functionalization over C2. The bulkiness of the tert-butyl moiety promotes the formation of a more stable six-membered transition state leading to C7 activation.[1]
-
Optimize Reaction Conditions: Systematically vary the catalyst, ligand, solvent, and temperature. The choice of carboxylate additives can also be a critical factor in controlling C2 versus C7 selectivity.[11]
-
Consider an Alternative Route: An effective, albeit longer, route involves the reduction of the indole to the corresponding indoline, followed by C-H functionalization at the C7 position, and subsequent oxidation to restore the indole ring.[3]
-
Issue 3: My C4-arylation reaction has low yield and poor selectivity.
-
Probable Cause: The C4 position is notoriously difficult to functionalize directly due to the high nucleophilicity of the pyrrole ring.[3] The chosen directing group and reaction conditions may be suboptimal.
-
Troubleshooting Steps:
-
Employ a Transient Directing Group: The use of glycine as a transient directing group in the presence of a palladium catalyst has been shown to achieve C4-arylation with good selectivity.[3]
-
Utilize a Removable Directing Group: A pivaloyl group at the C3 position has been successfully used to direct C4-arylation.[3]
-
Protect the Indole Nitrogen: Protecting the indole nitrogen with a bulky group, such as triisopropylsilyl (TIPS), can improve both the reactivity and selectivity at the C4 position for certain reactions like olefination.[3]
-
Data Presentation: Directing Groups for Regioselective Functionalization
The following table summarizes various directing groups and conditions used to achieve regioselectivity at different positions of the indole ring.
| Target Position | Directing Group (at N1 unless noted) | Catalyst / Reagent | Coupling Partner | Yield Range | Reference |
| C4-Arylation | Glycine (transient) | Pd(OAc)₂ / AgTFA | Aryl Iodides | 45-92% | [3] |
| C4-Arylation | Pivaloyl (at C3) | Pd(PPh₃)₂Cl₂ / Ag₂O | Aryl Iodides | 58-83% | [3] |
| C4-Olefination | TfNH- (Tryptophan derivative) | Pd(OAc)₂ / AgOAc | Alkenes | 88% | [3] |
| C7-Alkenylation | N-Pivaloyl | Rhodium Catalyst | Olefins | - | [1] |
| C2-Amidation | N-Acyl (varied) | Iridium(III) Catalyst | Dioxazolones | - | [11] |
| C2-Vinylation | 2-Pyridylmethyl | Palladium Catalyst | Alkenes | - | [12] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C4-Arylation using a Transient Directing Group [3]
This protocol is based on the method developed by Volla et al. for the regioselective direct C4 arylation of indole.
-
Preparation: To a reaction vial, add the indole substrate (1.0 equiv.), glycine (0.5 equiv.), the corresponding aryl iodide (2.0 equiv.), Pd(OAc)₂ (20 mol%), and AgTFA (2.0 equiv.).
-
Solvent Addition: Add a solvent mixture of AcOH/HFIP/H₂O to the vial.
-
Reaction: Seal the vial and heat the reaction mixture at 110 °C for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the C4-arylated indole.
Protocol 2: Friedel-Crafts Acylation of Ethyl 5-chloroindole-2-carboxylate (C3-Acylation) [13][14]
This procedure is adapted for introducing an acyl group at the C3 position.
-
Preparation: To a solution of ethyl 5-chloro-1H-indole-2-carboxylate (1.0 equiv.) in anhydrous 1,2-dichloroethane, add anhydrous aluminum chloride (AlCl₃) (1.0 equiv.) in portions.
-
Reagent Addition: Add the desired acyl chloride (1.15 equiv.) dropwise to the mixture at room temperature.
-
Reaction: Stir and reflux the reaction mixture under an inert atmosphere (e.g., Argon) for 2-3 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of water. Extract the product with an organic solvent (e.g., dichlorometane or ethyl acetate).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography (e.g., 0–40% ethyl acetate in hexane) to yield the desired 3-acyl-indole-2-carboxylate.
Visualizations
The following diagrams illustrate key concepts and workflows for overcoming poor regioselectivity.
Caption: Inherent reactivity of the indole ring system.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. soc.chim.it [soc.chim.it]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis [etd.iisc.ac.in]
- 5. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jiaolei.group [jiaolei.group]
- 7. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
Managing temperature control in large-scale Ethyl 5-cyanoindole-2-carboxylate reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing temperature control in large-scale reactions of Ethyl 5-cyanoindole-2-carboxylate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Low Yield or Incomplete Reaction
Q1: My large-scale reaction is showing low conversion of starting materials to this compound. How can I improve the yield?
A1: Low conversion in the synthesis of this compound can stem from several factors related to temperature and reaction conditions. Here are some troubleshooting steps:
-
Temperature Optimization: The reaction temperature is a critical parameter. For related indole syntheses, such as the Fischer indole synthesis, elevated temperatures are often necessary. However, excessively high temperatures can lead to the decomposition of starting materials or the desired product. It is crucial to establish the optimal temperature range through small-scale experiments before scaling up. For some cyanoindole syntheses, a consistent reflux temperature, for instance around 85°C in N-methylpyrrolidine, has been found to be effective.[1]
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Large-scale reactions may require longer reaction times compared to laboratory-scale experiments to go to completion. Monitor the reaction progress using an appropriate analytical technique, such as HPLC or TLC.
-
Catalyst Activity: If a catalyst is used, its activity is paramount. Ensure the catalyst is not deactivated and is used in the correct concentration. The choice of acid catalyst, whether a Brønsted or Lewis acid, can significantly impact the reaction and should be optimized.[2]
-
Reagent Purity: The purity of starting materials is crucial. Impurities can lead to side reactions and inhibit the desired transformation.
Q2: I'm observing the formation of significant side products. Could this be related to temperature?
A2: Yes, the formation of side products is often linked to improper temperature control. Common side reactions in the synthesis of cyanoindoles include:
-
Hydrolysis of the Nitrile Group: The cyano group is susceptible to hydrolysis to form a carboxamide or carboxylic acid, especially under harsh acidic or basic conditions and at elevated temperatures. To minimize this, consider reducing the reaction temperature and time, and ensure prompt neutralization of the reaction mixture during work-up.[3]
-
Polymerization/Tar Formation: High reaction temperatures can promote the formation of high molecular weight, often insoluble, byproducts or tars.[3] Running the reaction at a lower, more controlled temperature can mitigate this issue. Using milder acid catalysts can also reduce polymerization.[3]
-
N-Alkylation and C-Alkylation: In some indole syntheses, alkylation at the indole nitrogen or the C3 position can be a significant side reaction. Temperature can influence the selectivity of these reactions.
Issue: Exothermic Reactions and Runaway Scenarios
Q3: My reaction is showing a strong exotherm upon addition of a reagent. How can I manage this on a large scale?
A3: Exothermic events are a major safety concern in large-scale synthesis. Proper management is critical to prevent thermal runaway.
-
Controlled Reagent Addition: Add the reactive reagent slowly and in a controlled manner to allow the reactor's cooling system to dissipate the generated heat effectively.
-
Adequate Cooling Capacity: Ensure the reactor has sufficient cooling capacity to handle the heat generated by the reaction. This may involve using a jacketed reactor with a suitable heat transfer fluid and ensuring the cooling system is operating efficiently. In some highly exothermic reactions for complex molecules, cooling to very low temperatures (e.g., -70°C) and even the use of liquid nitrogen for direct cooling might be necessary, though this is an extreme measure.
-
Monitoring and Emergency Preparedness: Continuously monitor the internal temperature of the reaction. Have a clear emergency plan in place, which may include a quenching procedure to rapidly stop the reaction in case of a thermal runaway.
-
Solvent Choice: The choice of solvent can influence heat dissipation. A solvent with a higher boiling point and good heat transfer properties can be beneficial.
Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature range for the synthesis of this compound?
A4: The optimal temperature range is highly dependent on the specific synthetic route (e.g., Fischer indole synthesis, Leimgruber-Batcho synthesis) and the reagents and solvents used. For syntheses involving cuprous cyanide, temperatures can range from 85°C to as high as 200°C.[1][3] It is essential to perform optimization studies at a smaller scale to determine the ideal temperature that provides a good balance between reaction rate, yield, and impurity profile.
Q5: How can I monitor the temperature effectively in a large reactor?
A5: For large reactors, it is recommended to use multiple temperature probes placed at different locations within the reactor (e.g., top, middle, and bottom) to get a comprehensive temperature profile and detect any localized "hot spots."
Q6: Can temperature fluctuations affect the final product's purity?
A6: Absolutely. Temperature fluctuations can lead to the formation of various impurities. For instance, a sudden increase in temperature could accelerate the decomposition of the product or promote the formation of tars. Conversely, a drop in temperature might slow down the reaction, leading to incomplete conversion and a mixture of starting materials and product.
Data Presentation
Table 1: Illustrative Temperature Parameters for Related Cyanoindole Syntheses
| Synthetic Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Rosenmund-von Braun Reaction | 5-Bromoindole | Cuprous Cyanide (CuCN) | N-methylpyrrolidine (NMP) | Reflux (~85°C) | up to 98.6% | [1] |
| Modified Leimgruber-Batcho | 3-Methyl-4-nitrobenzonitrile | N,N-dimethylformamide dimethyl acetal, Iron, Acetic Acid | Methylene dichloride, Methanol | 50-55°C | up to 96% | [1] |
| Cyanation Reaction | 5-Bromoindole | Cuprous Cyanide (CuCN) | Not specified | 150-200°C | Not specified | [3] |
Note: This data is for related cyanoindole syntheses and should be used as a general guideline. The optimal conditions for this compound may vary.
Experimental Protocols
General Protocol for Fischer Indole Synthesis of an Indole-2-carboxylate (Illustrative)
This protocol is a generalized procedure based on the Fischer indole synthesis and should be adapted and optimized for the specific synthesis of this compound.
-
Hydrazone Formation (in situ):
-
Charge the reactor with the appropriate phenylhydrazine derivative and a suitable solvent (e.g., ethanol, acetic acid).
-
Under controlled temperature, slowly add the corresponding pyruvate ester (e.g., ethyl pyruvate).
-
Stir the mixture at a controlled temperature (e.g., room temperature to 50°C) until the formation of the hydrazone is complete, as monitored by a suitable analytical method (e.g., HPLC, TLC).
-
-
Cyclization:
-
Slowly and carefully add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) to the reaction mixture while maintaining strict temperature control. This step is often exothermic.
-
Heat the reaction mixture to the optimized cyclization temperature (this could range from 80°C to over 150°C depending on the substrate and catalyst) and hold for the required reaction time.[2]
-
Continuously monitor the reaction progress.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to a safe temperature.
-
Carefully quench the reaction by adding it to a mixture of ice and water.
-
Neutralize the acidic mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) while monitoring the temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over a suitable drying agent, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
-
Mandatory Visualization
Caption: Troubleshooting workflow for temperature control issues.
Caption: Experimental workflow for temperature management.
References
Technical Support Center: High-Purity Recrystallization of Ethyl 5-cyanoindole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to obtaining high-purity Ethyl 5-cyanoindole-2-carboxylate through recrystallization. This document offers detailed experimental protocols, troubleshooting guides for common issues, and quantitative data to facilitate successful purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the recrystallization of this compound and provides practical solutions.
Q1: My compound is not dissolving in the chosen solvent, even with heating.
A1: This indicates that the solvent is not suitable for your compound at the concentration and temperature you are using.
-
Solution:
-
Increase the amount of solvent gradually until the compound dissolves. Be mindful that using an excessive amount of solvent can significantly reduce your yield.
-
If the compound remains insoluble even with a large volume of solvent, you will need to select a different, more appropriate solvent or solvent system. Refer to the solvent selection table below for alternatives.
-
Consider the possibility of insoluble impurities. If a small amount of solid material remains undissolved in a significant volume of boiling solvent, it is likely an impurity that can be removed by hot filtration.
-
Q2: The compound "oils out" instead of forming crystals upon cooling.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if the rate of cooling is too rapid.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation level.
-
Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath, or by insulating the flask.
-
If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
-
Q3: No crystals are forming, even after the solution has cooled completely.
A3: This is a common issue that can arise from several factors, including the use of too much solvent or a supersaturated solution that is reluctant to crystallize.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the crude this compound to the solution. This "seed" crystal can act as a template for further crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: If not already done, place the flask in an ice bath to further decrease the solubility of your compound.
-
Q4: The recrystallization yield is very low.
A4: A low yield can be attributed to several factors during the recrystallization process.
-
Solution:
-
Avoid Excess Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Prevent Premature Crystallization: Ensure that the solution does not cool too quickly during hot filtration, as this can lead to loss of product on the filter paper. Use a pre-warmed funnel and flask.
-
Thoroughly Cool the Solution: Allow the solution to cool completely before filtration to maximize the amount of crystallized product.
-
Minimize Washings: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.
-
Recrystallization Solvent Systems
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure of this compound and data from similar compounds, the following solvent systems are recommended.
| Solvent System | Suitability | Expected Purity | Notes |
| Ethanol (95% or Absolute) | Good general-purpose solvent for indole derivatives. | >98% | A good starting point for initial recrystallization attempts. |
| Methanol/Water | Effective for many indole compounds.[1] | >99% | Water acts as an anti-solvent. The ratio needs to be optimized. |
| Dichloromethane/Petroleum Ether | Suitable for compounds soluble in chlorinated solvents. | >99% | Dichloromethane dissolves the compound, and petroleum ether is added to induce precipitation. |
| Toluene | A good option for less polar impurities. | >98% | Requires higher temperatures for dissolution. |
Detailed Experimental Protocol
This protocol provides a detailed methodology for the recrystallization of this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol and begin heating the mixture with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration. Pre-warm a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the solid impurities.
-
Crystallization: Remove the flask from the heat source. If using a mixed solvent system, this is the point to add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Experimental Workflow and Logic Diagrams
Caption: A general workflow for the recrystallization process.
Caption: A logical diagram for troubleshooting recrystallization.
References
Preventing decomposition of Ethyl 5-cyanoindole-2-carboxylate during workup
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the decomposition of Ethyl 5-cyanoindole-2-carboxylate during experimental workup procedures.
Troubleshooting Guide
Decomposition of this compound during workup can manifest as low yields, discoloration of the product, or the appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS). The electron-withdrawing nature of the cyano and carboxylate groups influences the stability of the indole ring. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem ID | Observed Problem | Potential Cause | Recommended Solution & Preventative Measures |
| DEC-01 | Low isolated yield after basic wash (e.g., NaHCO₃, Na₂CO₃, NaOH). | Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under basic conditions, converting the desired product into the more polar and potentially water-soluble 5-cyanoindole-2-carboxylic acid.[1][2][3] | - Use milder bases: Employ a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). - Minimize contact time: Perform the wash quickly and at low temperatures (e.g., on an ice bath). - Avoid phase transfer catalysts: These can accelerate hydrolysis. |
| DEC-02 | Product discoloration (e.g., yellowing, browning) or formation of insoluble materials. | Oxidation: The indole ring, although somewhat deactivated by electron-withdrawing groups, can still be susceptible to oxidation, especially when exposed to air for prolonged periods, in the presence of certain metal ions, or under harsh pH conditions.[4][5] | - Work under an inert atmosphere: Use nitrogen or argon during the workup and solvent removal steps. - Use degassed solvents: Solvents for extraction and chromatography should be degassed to remove dissolved oxygen. - Avoid strong oxidizing agents: Be mindful of reagents from the reaction that could act as oxidants during workup. |
| DEC-03 | Appearance of multiple spots on TLC or unexpected peaks in NMR/LC-MS after acidic wash (e.g., dilute HCl). | Acid-Catalyzed Decomposition: While the indole core is generally more stable under acidic than basic conditions, strong acids can lead to protonation and potential side reactions or degradation, especially at elevated temperatures.[6] | - Use dilute, weak acids: If an acid wash is necessary, use a dilute solution of a weak acid like saturated ammonium chloride (NH₄Cl). - Perform washes at low temperature: Conduct the acidic wash on an ice bath to minimize the rate of potential decomposition reactions. - Neutralize promptly: After the acidic wash, immediately wash with brine or a very dilute bicarbonate solution to remove residual acid. |
| DEC-04 | Low recovery after chromatography. | On-Column Decomposition: The silica gel used in column chromatography is slightly acidic and can cause degradation of sensitive compounds. | - Deactivate silica gel: Neutralize the silica gel by preparing the slurry with a solvent containing a small amount of a non-polar amine, such as triethylamine (0.1-1%). - Rapid purification: Do not let the compound sit on the column for an extended period. - Alternative purification: Consider recrystallization as an alternative to chromatography if the crude product is sufficiently pure. |
Frequently Asked Questions (FAQs)
Q1: Is this compound more sensitive to acidic or basic conditions?
A1: The primary sensitivity during workup is to basic conditions due to the risk of ester hydrolysis.[2][3] While the indole ring itself is generally more stable in acid, strong acidic conditions should also be avoided to prevent potential degradation.
Q2: What are the visible signs of decomposition?
A2: Decomposition can be indicated by a change in color of your organic extracts or final product, often to yellow or brown. The formation of insoluble materials or "gunk" can also be a sign of polymerization or other degradation pathways.
Q3: How can I remove acidic or basic reagents without a harsh aqueous wash?
A3: For removing acidic impurities, a gentle wash with saturated sodium bicarbonate solution is recommended. To remove basic impurities, a wash with a saturated solution of ammonium chloride is a mild alternative to stronger acids.[1] In some cases, a simple water wash can be sufficient to remove water-soluble acids or bases.
Q4: Can I store the crude product before purification?
A4: It is best to purify the compound as soon as possible after the workup. If storage is necessary, keep the crude material under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., -20 °C) and protected from light to minimize oxidation.
Q5: My reaction solvent is DMF/DMSO. How does this affect the workup?
A5: High-boiling polar solvents like DMF and DMSO can complicate workup. It is best to remove as much of the solvent as possible under reduced pressure before partitioning between an organic solvent and water. Be aware that residual DMF can be basic and may contribute to ester hydrolysis if not removed.
Experimental Protocols
Protocol 1: Mild Aqueous Workup
This protocol is designed to minimize contact with harsh acidic or basic conditions.
-
Quenching: Cool the reaction mixture in an ice bath. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery.
-
Washing:
-
Combine the organic layers.
-
Wash the combined organic layers once with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this step quickly to minimize ester hydrolysis.
-
Wash the organic layer once with brine (saturated aqueous NaCl). This helps to remove residual water and some polar impurities.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature.
-
Purification: Purify the crude product promptly by column chromatography on neutralized silica gel or by recrystallization.
Protocol 2: Purification by Column Chromatography on Neutralized Silica Gel
-
Prepare the Slurry: In a beaker, add the required amount of silica gel to your chosen eluent system. Add triethylamine to the slurry to a final concentration of 0.5% (v/v). Stir well.
-
Pack the Column: Pour the slurry into the chromatography column and allow it to pack under a positive pressure of air or nitrogen.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Below are diagrams illustrating a potential decomposition pathway and a recommended experimental workflow.
Caption: Potential decomposition of this compound via ester hydrolysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. quora.com [quora.com]
Catalyst selection for efficient synthesis of Ethyl 5-cyanoindole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of Ethyl 5-cyanoindole-2-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data on various catalytic systems.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing palladium-catalyzed cyanation methods.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Inactivity: The palladium catalyst may not have been activated to its Pd(0) state. Catalyst poisoning by excess cyanide is also a common issue.[1][2] | - Ensure proper activation of the palladium precatalyst. For instance, some palladium sources like Pd(OAc)₂ require reduction and ligand complexation to form the active catalyst.[1] - To avoid catalyst poisoning, consider using cyanide sources with low solubility, such as Zn(CN)₂, or slowly adding the cyanating agent.[2] |
| Incomplete Reaction: The reaction may not have reached completion. | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] - Optimize reaction time and temperature. Prolonged reaction times at elevated temperatures can sometimes lead to degradation. | |
| Poor Quality Starting Material: Impurities in the starting material (e.g., Ethyl 5-bromoindole-2-carboxylate) can interfere with the reaction. | - Ensure the purity of the starting materials and solvents. | |
| Formation of Side Products | Hydrolysis of the Cyano Group: The nitrile group can be hydrolyzed to a carboxamide or carboxylic acid under acidic or basic conditions, especially during workup. | - Minimize exposure to strong acids or bases during the reaction and workup.[2] Promptly neutralize the reaction mixture. - Use anhydrous conditions to prevent hydrolysis. |
| Decomposition of Product: The indole ring or the final product might be unstable under the reaction conditions. | - Consider using milder reaction conditions, such as lower temperatures and shorter reaction times. | |
| Difficulty in Product Isolation | Emulsion during Workup: The formation of a stable emulsion can make the separation of organic and aqueous layers difficult. | - Add brine to the aqueous layer to break the emulsion. |
| Co-elution during Chromatography: Impurities may have similar polarity to the desired product, making purification by column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and efficient method is the palladium-catalyzed cyanation of a suitable precursor, typically Ethyl 5-bromoindole-2-carboxylate. This cross-coupling reaction allows for the direct introduction of the cyano group at the 5-position of the indole ring.
Q2: Which palladium catalyst is best for the cyanation reaction?
A2: The choice of catalyst can significantly impact the reaction's efficiency. While various palladium sources can be used, palladacycle precatalysts have shown high efficacy.[1] Commonly used catalysts include Pd(OAc)₂ and Pd₂(dba)₃, often in combination with a phosphine ligand like XPhos.[1]
Q3: What are the safest and most effective cyanating agents?
A3: While traditional reagents like CuCN can be effective, they are highly toxic.[4] Safer alternatives are now preferred. Zinc cyanide (Zn(CN)₂) is a less toxic and effective option.[4] For applications where minimizing toxicity is critical, potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, is an excellent choice.[1][4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3] The disappearance of the starting material (Ethyl 5-bromoindole-2-carboxylate) and the appearance of the product spot (this compound) can be visualized under UV light.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-bromoindole-2-carboxylate (Precursor)
This protocol describes the synthesis of the starting material for the cyanation reaction.
Materials:
-
p-bromoaniline
-
Palladium acetate (Pd(OAc)₂)
-
Molecular sieves
-
Ethyl 2-oxopropionate
-
Acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a 25 mL Schlenk reaction tube, add p-bromoaniline (69 mg), palladium acetate (9 mg), and molecular sieves (80 mg).
-
Inject ethyl 2-oxopropionate (93 mg), acetic acid (96 mg), and dimethyl sulfoxide (2 mL).
-
Attach an oxygen-filled balloon and stir the mixture at 70°C for 18 hours.
-
After the reaction is complete, dilute the mixture with ethyl acetate (15 mL).
-
Filter the solution and wash the organic phase twice with brine (10 mL).
-
Separate the organic phase and extract the aqueous phase once with ethyl acetate.
-
Combine the organic phases and purify the product by column chromatography to yield Ethyl 5-bromoindole-2-carboxylate.[5]
Protocol 2: Palladium-Catalyzed Cyanation of Ethyl 5-bromoindole-2-carboxylate
This protocol details the final step to synthesize this compound using a palladium catalyst and zinc cyanide.
Materials:
-
Ethyl 5-bromoindole-2-carboxylate (from Protocol 1)
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Ethyl 5-bromoindole-2-carboxylate (1 mmol), zinc cyanide (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[4]
-
Add anhydrous dimethylformamide (5 mL).[4]
-
Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction by TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.[4]
-
Wash the organic layer with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[4]
Catalyst Performance Data
The following table summarizes typical reaction conditions and yields for the palladium-catalyzed cyanation of aryl bromides, which can be considered representative for the synthesis of this compound.
| Catalyst System | Cyanating Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | Dioxane/Water | 100 | 1 | >90 |
| Pd(PPh₃)₄ | Zn(CN)₂ | DMF | 80-100 | 12-24 | High |
| CuCN (Rosenmund-von Braun) | CuCN | NMP | 85 | 18-25 | High |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 5-Bromoindole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Comparative NMR Analysis: Ethyl 5-cyanoindole-2-carboxylate vs. Ethyl Indole-2-carboxylate
This guide provides a detailed ¹H NMR and ¹³C NMR analysis of Ethyl 5-cyanoindole-2-carboxylate, a key intermediate in medicinal chemistry and materials science. To contextualize the spectral data, a direct comparison is made with the unsubstituted analogue, Ethyl 1H-indole-2-carboxylate. The analysis highlights the significant electronic effects of the C-5 cyano group on the chemical shifts of the indole scaffold.
Predicted and Experimental NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the reference compound, Ethyl 1H-indole-2-carboxylate. The predictions for the target molecule are based on established substituent effects and data from closely related structures, including 5-cyanoindole and various indole-2-carboxylates.
Table 1: ¹H and ¹³C NMR Data for this compound (Predicted)
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | |||
| Atom | δ (ppm) | Multiplicity | Atom | δ (ppm) |
| NH | ~9.32 | br s | C=O | ~161.5 |
| H-4 | ~8.08 | d | C-7a | ~138.0 |
| H-7 | ~7.55 | d | C-2 | ~130.0 |
| H-6 | ~7.45 | dd | C-3a | ~128.5 |
| H-3 | ~7.29 | s | C-6 | ~127.5 |
| H-1' (CH₂) | 4.45 | q | C-4 | ~126.0 |
| H-2' (CH₃) | 1.44 | t | C-7 | ~113.5 |
| CN | ~119.0 | |||
| C-3 | ~110.0 | |||
| C-5 | ~105.0 | |||
| C-1' (CH₂) | ~62.0 | |||
| C-2' (CH₃) | ~14.5 |
Predicted data is based on analysis of partial supplier data and known substituent effects.[1][2][3]
Table 2: ¹H and ¹³C NMR Data for Ethyl 1H-indole-2-carboxylate (Reference Compound)
| ¹H NMR (600 MHz, DMSO-d₆) | ¹³C NMR (150 MHz, DMSO-d₆) | |||
| Atom | δ (ppm) | Multiplicity | Atom | δ (ppm) |
| NH | 11.91 | s | C=O | 162.3 |
| H-4 | 7.66 | d | C-7a | 137.9 |
| H-7 | 7.49 | d | C-3a | 127.5 |
| H-6 | 7.27 | dd | C-2 | 127.2 |
| H-3 | 7.18 | s | C-6 | 125.1 |
| H-5 | 7.09 | dd | C-4 | 122.5 |
| H-1' (CH₂) | Not Reported | q | C-5 | 120.7 |
| H-2' (CH₃) | Not Reported | t | C-7 | 113.1 |
| C-3 | 108.3 | |||
| C-1' (CH₂) | 52.2 | |||
| C-2' (CH₃) | Not Reported |
Reference data obtained from published literature.[4]
Spectral Comparison and Influence of the Cyano Group
The introduction of the electron-withdrawing cyano (-CN) group at the C-5 position of the indole ring induces notable changes in the NMR spectra compared to the unsubstituted parent compound.
-
¹H NMR Analysis : The most significant effect is the strong deshielding of the aromatic protons ortho and para to the cyano group. The H-4 proton is shifted significantly downfield to ~8.08 ppm from 7.66 ppm. Similarly, the H-6 proton is also expected to shift downfield. In contrast, the H-3 proton, which is part of the pyrrole ring, shows a less pronounced shift. The indole NH proton in the cyano-substituted molecule appears around 9.32 ppm (in CDCl₃), a value influenced by both the C-2 ester and the C-5 cyano group.[1][3] The ethyl ester protons (-CH₂- and -CH₃) exhibit their characteristic quartet and triplet, respectively, with chemical shifts typical for an ethyl carboxylate group.[4]
-
¹³C NMR Analysis : In the ¹³C spectrum, the cyano group's influence is also evident. The carbon atom to which the nitrile is attached (C-5) is shifted significantly upfield to ~105.0 ppm, while the nitrile carbon itself appears around 119.0 ppm.[3][5] The surrounding aromatic carbons (C-4, C-6, C-3a, C-7a) are also affected, leading to a different substitution pattern compared to the reference compound. The carbonyl (C=O), methylene (-CH₂-), and methyl (-CH₃) carbons of the ethyl carboxylate group remain in their expected regions.
Structural and NMR Correlation Diagram
The following diagram illustrates the structure of this compound with atom numbering corresponding to the NMR data tables.
Caption: Structure of this compound.
Experimental Protocol
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument : Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Probe : 5 mm BBO probe.
-
Solvent : CDCl₃.
-
Temperature : 298 K.
-
Acquisition Parameters :
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Dummy Scans (DS): 4
-
Receiver Gain (RG): Adjusted automatically.
-
Acquisition Time (AQ): ~4.0 s.
-
Relaxation Delay (D1): 2.0 s.
-
Spectral Width (SW): 20 ppm.
-
Transmitter Frequency Offset (O1P): Centered in the spectral region (~6 ppm).
-
¹³C NMR Spectroscopy
-
Instrument : Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Probe : 5 mm BBO probe.
-
Solvent : CDCl₃.
-
Temperature : 298 K.
-
Acquisition Parameters :
-
Pulse Program: zgpg30 (proton decoupled).
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Dummy Scans (DS): 4.
-
Receiver Gain (RG): Adjusted automatically.
-
Acquisition Time (AQ): ~1.3 s.
-
Relaxation Delay (D1): 2.0 s.
-
Spectral Width (SW): 240 ppm.
-
Transmitter Frequency Offset (O1P): Centered in the spectral region (~120 ppm).
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
References
A Comparative Guide to the Reactivity of Ethyl 5-cyanoindole-2-carboxylate and Other Indole Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Ethyl 5-cyanoindole-2-carboxylate against other common indole esters. The indole scaffold is a cornerstone in medicinal chemistry, and understanding the influence of substituents on its reactivity is paramount for the efficient design and synthesis of novel therapeutic agents.[1] This document presents a qualitative and semi-quantitative comparison, supported by experimental data from the literature, to aid researchers in predicting reaction outcomes and optimizing synthetic routes.
The Influence of Substituents on Indole Reactivity
The indole ring system is characterized by its electron-rich nature, making it highly susceptible to electrophilic attack, particularly at the C3 position.[2][3][4] The reactivity of the indole core can be significantly modulated by the electronic properties of its substituents. The ester group at the C2 position is a moderately deactivating group, which can influence the regioselectivity of certain reactions. The nature of the substituent at the C5 position plays a crucial role in tuning the overall electron density of the indole ring and, consequently, its reactivity.
-
This compound , the focus of this guide, possesses a strong electron-withdrawing cyano group at the C5 position. This group significantly deactivates the indole ring towards electrophilic substitution by withdrawing electron density through both inductive and resonance effects. Conversely, this deactivation can make the N-H proton more acidic and can influence the regioselectivity of certain reactions.[5]
-
Ethyl indole-2-carboxylate serves as a baseline for comparison, with a hydrogen atom at the C5 position, representing a neutral electronic influence.
-
Ethyl 5-methoxyindole-2-carboxylate , with its electron-donating methoxy group at C5, represents an activated indole system. The methoxy group increases the electron density of the indole ring through the resonance effect, enhancing its reactivity towards electrophiles.
Data Presentation: A Semi-Quantitative Comparison
The following tables summarize experimental data for key reactions involving this compound and its counterparts. It is important to note that the data is compiled from various sources, and direct quantitative comparisons should be made with caution due to variations in reaction conditions.
Table 1: Electrophilic Substitution (Vilsmeier-Haack Formylation)
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7]
| Indole Ester | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 5-chloroindole-2-carboxylate | POCl₃, DMF | - | - | - | - | [8] |
| Ethyl 5,7-dichloroindole-2-carboxylate | POCl₃, DMF | - | - | - | - | [8] |
| 3H-Indole derivative | Vilsmeier-Haack reagent | - | 75 | - | Excellent | [9][10] |
Table 2: N-Alkylation
N-alkylation is a common transformation for modifying the properties of indole-containing molecules. The acidity of the N-H proton, influenced by substituents, can affect the reaction rate.
| Indole Ester | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl indole-2-carboxylate | Allyl bromide | aq. KOH | Acetone | 20 | 2 | Excellent | |
| Ethyl indole-2-carboxylate | Benzyl bromide | aq. KOH | Acetone | 20 | 2 | Excellent | |
| 3-Cyanoindole | Methyl iodide | - | - | - | - | 98 |
Table 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds.
| Indole Ester | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | |
| Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | 2-quinolinealdoxime-Pd(II) | Cs₂CO₃ | Toluene | 150 (MW) | 0.38 | 97 | [6] |
| Ethyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | 2-quinolinealdoxime-Pd(II) | Cs₂CO₃ | Toluene | 150 (MW) | 0.38 | 93 | [6] |
Specific Suzuki coupling data for this compound was not found. However, the cyano group can participate in other cross-coupling reactions or may require specific catalytic systems.
Experimental Protocols
The following are representative experimental protocols for common reactions performed on indole esters.
Protocol 1: Vilsmeier-Haack Formylation of an Indole Ester
This protocol is a general procedure for the formylation of an indole at the C3 position.
Materials:
-
Indole ester (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (5.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of DMF in anhydrous DCM at 0 °C under an inert atmosphere, slowly add POCl₃.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the indole ester in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-formylindole ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halo-Indole Ester
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromo-indole ester with an arylboronic acid.
Materials:
-
Bromo-indole ester (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add the bromo-indole ester, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-indole ester.
Visualization of a Key Reaction Workflow
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a pivotal transformation in modern organic synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the cyano group at the C5 position. This deactivation makes it less reactive towards electrophilic substitution compared to ethyl indole-2-carboxylate and significantly less reactive than the electron-rich ethyl 5-methoxyindole-2-carboxylate. However, this electronic modification can be strategically employed to direct reactions to other positions or to enhance the acidity of the N-H proton for selective N-functionalization. For transformations like the Suzuki-Miyaura coupling, the presence of a suitable leaving group (e.g., a halogen) on the indole ring is a prerequisite, and the electronic nature of the substituents can impact the efficiency of the catalytic cycle. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the synthesis and functionalization of this important class of compounds.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Indole Scaffolds: A Comparative Guide to 5-Cyanoindole and 5-Nitroindole Derivatives
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. The strategic substitution at the 5-position of the indole ring with either a cyano (-CN) or a nitro (-NO2) group profoundly influences the molecule's electronic properties and, consequently, its biological activity. This guide provides an objective comparison of the biological activities of 5-cyanoindole and 5-nitroindole derivatives, supported by experimental data, to aid in the rational design of future drug candidates.
At a Glance: Key Biological Activity Profiles
| Biological Activity | 5-Cyanoindole Derivatives | 5-Nitroindole Derivatives |
| Anticancer | Emerging data suggests activity, but less explored. | Potent activity against various cancer cell lines. |
| Antimicrobial | Limited specific data available. | Demonstrated activity against certain fungi. |
| Enzyme Inhibition | Potent inhibitors of MAO and XO. | Potent inhibitors of 5-LOX and sEH. |
| Receptor Binding | High affinity for Dopamine D4 receptors. | Not a primary reported activity. |
In-Depth Analysis of Biological Activities
Anticancer Activity: A Tale of Two Mechanisms
5-Nitroindole derivatives have emerged as potent anticancer agents with a well-defined dual mechanism of action. These compounds have been shown to selectively target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[1] This stabilization effectively downregulates the expression of the c-Myc protein, a key transcription factor implicated in up to 80% of human cancers, leading to cell cycle arrest and apoptosis.[1][2] Furthermore, certain 5-nitroindole derivatives can elevate intracellular levels of reactive oxygen species (ROS), inducing oxidative stress and contributing to their cytotoxic effects against cancer cells.[1][2]
In contrast, the anticancer potential of 5-cyanoindole derivatives is a more nascent field of investigation. While the broader class of indole derivatives has been extensively studied for anticancer properties, specific quantitative data for 5-cyano-substituted analogues is less prevalent in publicly available research. However, their established role as enzyme inhibitors suggests potential avenues for anticancer drug design, for instance, by targeting kinases or other enzymes crucial for cancer cell proliferation.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line.
| Compound | Chemical Structure (Illustrative) | IC50 (µM) in HeLa Cells | c-Myc G-Quadruplex Binding (DC50, µM) | Reference |
| Compound 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 | < 10 | [1] |
| Compound 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 | < 10 | [1] |
| Compound 12 | Pyrrolidine-substituted 5-nitroindole | > 50 | < 10 | [1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a compound required to inhibit cell proliferation by 50%. DC50: The concentration required to displace 50% of a fluorescent probe from the c-Myc G-quadruplex, indicating binding affinity.
Antimicrobial Activity: An Area Ripe for Exploration
The antimicrobial properties of 5-nitroindole derivatives have been noted, with some studies highlighting their potential as antifungal agents. For instance, certain nitroindole derivatives have been synthesized and evaluated as novel antimycotics.[3]
Specific and quantitative antimicrobial data for 5-cyanoindole derivatives is currently limited in the available literature. However, the general antimicrobial potential of the indole scaffold is well-established, with various derivatives exhibiting activity against a range of bacteria and fungi.[4][5][6] The electron-withdrawing nature of the cyano group could modulate the antimicrobial activity, warranting further investigation to determine the minimum inhibitory concentrations (MICs) of these compounds against various pathogens.
Enzyme Inhibition: Distinct and Potent Targeting
Both 5-cyanoindole and 5-nitroindole derivatives have demonstrated significant and distinct enzyme inhibitory activities.
5-Cyanoindole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B) , enzymes crucial in the metabolism of neurotransmitters. This makes them promising candidates for the development of therapeutics for neurodegenerative diseases and depression. Additionally, derivatives of 5-cyanoindole have shown inhibitory activity against xanthine oxidase (XO) , a key enzyme in purine metabolism, suggesting their potential for treating hyperuricemia and gout.
5-Nitroindole derivatives , on the other hand, have been investigated as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) .[7] These enzymes are involved in inflammatory pathways, and their inhibition presents a therapeutic strategy for inflammatory diseases.
Comparative Enzyme Inhibitory Potency
| Derivative Class | Target Enzyme | Key Findings |
| 5-Cyanoindole | Dopamine D4 Receptor | Derivatives exhibit high affinity (Ki = 0.52 - 1.0 nM for lead compounds), suggesting potential in treating neuropsychiatric disorders.[8] |
| 5-Nitroindole | 5-Lipoxygenase (5-LOX) | An indoline derivative of 5-nitroindole showed notable inhibitory activity against 5-LOX with an IC50 of 1.38 ± 0.23 µM in activated human PMNLs.[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: c-Myc downregulation pathway by 5-nitroindole derivatives.
Caption: ROS-induced apoptosis by 5-nitroindole derivatives.
Caption: General experimental workflow for biological activity evaluation.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of indole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa)
-
Complete cell culture medium
-
96-well plates
-
Indole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the compound concentration.
In Vitro c-Myc G-Quadruplex Binding Assay (FID Assay)
This protocol describes a fluorescence intercalator displacement (FID) assay to assess the binding of compounds to the c-Myc G-quadruplex.
Materials:
-
Fluorescently labeled c-Myc G-quadruplex DNA sequence
-
Thiazole orange (TO) or another suitable fluorescent probe
-
Assay buffer
-
Indole derivatives
-
Fluorometer
Procedure:
-
Complex Formation: Incubate the fluorescently labeled c-Myc G-quadruplex DNA with the fluorescent probe to form a stable complex that emits a high fluorescence signal.
-
Compound Addition: Add increasing concentrations of the indole derivative to the complex.
-
Incubation: Allow the mixture to incubate to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity. Binding of the compound to the G-quadruplex will displace the fluorescent probe, leading to a decrease in the fluorescence signal.
-
Data Analysis: Plot the percentage of fluorescence decrease against the compound concentration to determine the DC50 value.
Conclusion
The comparative analysis of 5-cyanoindole and 5-nitroindole derivatives reveals distinct and promising profiles of biological activity. 5-Nitroindole derivatives have been more extensively studied as anticancer agents, with a clear mechanism of action involving the targeting of the c-Myc oncogene and induction of oxidative stress. In contrast, 5-cyanoindole derivatives have shown significant potential as highly potent and selective enzyme inhibitors, particularly for neurological and metabolic targets.
While direct comparative data across all biological activities remains an area for future research, this guide provides a foundational understanding of the current landscape. The electron-withdrawing properties of both the cyano and nitro groups clearly confer potent bioactivity, albeit through different mechanisms and against different biological targets. Further exploration, particularly of the anticancer and antimicrobial properties of 5-cyanoindole derivatives, is warranted to fully elucidate their therapeutic potential and to enable a more direct comparison with their 5-nitro counterparts. This will undoubtedly pave the way for the development of novel and more effective indole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids [mdpi.com]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Spectroscopic Showdown: Unmasking the Synthesis of Ethyl 5-cyanoindole-2-carboxylate
A detailed spectroscopic comparison of Ethyl 5-cyanoindole-2-carboxylate with its key precursors provides a roadmap for researchers engaged in the synthesis of novel indole derivatives, crucial building blocks in drug discovery and development. This guide offers a side-by-side analysis of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for the target molecule and its precursors, Ethyl 5-aminoindole-2-carboxylate and Ethyl 5-bromoindole-2-carboxylate. Detailed experimental protocols and a visual representation of the synthetic pathway are included to facilitate a comprehensive understanding.
The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a cyano group at the 5-position offers a versatile handle for further chemical modifications. The synthesis of this compound can be approached through several routes, with two common pathways originating from either the corresponding 5-amino or 5-bromo indole derivatives. Understanding the distinct spectroscopic signatures of each compound is paramount for reaction monitoring, purification, and final product confirmation.
Synthetic Pathway Overview
A common and effective method for the synthesis of this compound involves a two-step process starting from Ethyl 5-bromoindole-2-carboxylate. The first step is the conversion of the bromo-substituent to an amino group, followed by a Sandmeyer reaction to introduce the cyano group. This synthetic route is depicted in the workflow diagram below.
Figure 1: Synthetic pathway for this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are compiled from various spectroscopic databases and literature sources. Minor variations may be observed due to different experimental conditions.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| Ethyl 5-bromoindole-2-carboxylate | ~3300 (N-H stretch), ~1700 (C=O stretch, ester), ~1230 (C-O stretch, ester), ~550 (C-Br stretch) | Indole N-H, Ester, Aryl Bromide |
| Ethyl 5-aminoindole-2-carboxylate | ~3400 & ~3300 (N-H stretch, amine), ~3250 (N-H stretch, indole), ~1680 (C=O stretch, ester), ~1620 (N-H bend, amine), ~1240 (C-O stretch, ester) | Primary Amine, Indole N-H, Ester |
| This compound | ~3300 (N-H stretch), ~2220 (C≡N stretch), ~1710 (C=O stretch, ester), ~1235 (C-O stretch, ester) | Indole N-H, Nitrile, Ester |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | H-3 | H-4 | H-6 | H-7 | -OCH₂CH₃ | -OCH₂CH₃ | NH (Indole) | NH₂ (Amine) |
| Ethyl 5-bromoindole-2-carboxylate | ~7.1 | ~7.7 | ~7.3 | ~7.4 | ~4.4 (q) | ~1.4 (t) | ~9.0 (br s) | - |
| Ethyl 5-aminoindole-2-carboxylate | ~6.9 | ~7.1 | ~6.7 | ~6.9 | ~4.3 (q) | ~1.4 (t) | ~8.5 (br s) | ~3.7 (br s) |
| This compound | ~7.3 | ~8.1 | ~7.6 | ~7.5 | ~4.4 (q) | ~1.4 (t) | ~9.3 (br s) | - |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | C=O | -OCH₂CH₃ | -OCH₂CH₃ | C≡N |
| Ethyl 5-bromoindole-2-carboxylate | ~130 | ~108 | ~129 | ~124 | ~115 | ~126 | ~114 | ~135 | ~162 | ~61 | ~14 | - |
| Ethyl 5-aminoindole-2-carboxylate | ~131 | ~103 | ~126 | ~112 | ~142 | ~113 | ~112 | ~131 | ~163 | ~60 | ~15 | - |
| This compound | ~132 | ~110 | ~128 | ~126 | ~105 | ~128 | ~113 | ~138 | ~161 | ~62 | ~14 | ~120 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| Ethyl 5-bromoindole-2-carboxylate | 267/269 (characteristic isotopic pattern for Br) | 222/224 ([M-OEt]⁺), 194/196 ([M-COOEt]⁺), 115 |
| Ethyl 5-aminoindole-2-carboxylate | 204 | 159 ([M-OEt]⁺), 131 ([M-COOEt]⁺) |
| This compound | 214 | 169 ([M-OEt]⁺), 141 ([M-COOEt]⁺) |
Experimental Protocols
General Spectroscopic Methods
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz spectrometer. Samples were dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) or electrospray ionization (ESI) source.
Synthesis of this compound
-
Step 1: Synthesis of Ethyl 5-aminoindole-2-carboxylate from Ethyl 5-bromoindole-2-carboxylate. A mixture of Ethyl 5-bromoindole-2-carboxylate (1.0 eq), sodium azide (1.5 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq) in a mixture of ethanol and water is heated to reflux. After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude azide intermediate. The crude azide is then reduced to the amine using a suitable reducing agent like triphenylphosphine in aqueous THF or by catalytic hydrogenation.
-
Step 2: Synthesis of this compound via Sandmeyer Reaction. To a cooled (0-5 °C) solution of Ethyl 5-aminoindole-2-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.2 eq) and potassium cyanide in water. The reaction mixture is stirred and gently warmed until the evolution of nitrogen gas ceases. The product is then extracted, purified by column chromatography to yield this compound.
This guide provides a foundational spectroscopic library and synthetic strategy for this compound, empowering researchers to confidently synthesize and characterize this valuable indole derivative for their drug discovery and development endeavors.
A Comprehensive Guide to Purity Assessment of Synthesized Ethyl 5-cyanoindole-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. Ethyl 5-cyanoindole-2-carboxylate is a key building block in the synthesis of various pharmacologically active compounds.[1] This guide provides a comparative analysis of analytical methodologies for assessing the purity of synthesized this compound, complete with detailed experimental protocols and supporting data.
Comparative Analysis of Analytical Techniques
The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for quantitative purity assessment of non-volatile organic compounds.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).[4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Quantitation based on the integral of NMR signals relative to a certified internal standard. |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound.[2] | Suitable for volatile and semi-volatile impurities that may be present from the synthesis.[3] | Provides structural confirmation and accurate quantification without a specific reference standard of the analyte.[4] |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate. |
| Quantitation | Highly accurate and reproducible with proper validation. | Accurate for volatile components. | Highly accurate and considered a primary ratio method. |
| Throughput | Moderate (typically 10-30 minutes per sample). | Moderate to high (typically 15-45 minutes per sample). | Lower (requires careful sample preparation and longer acquisition times). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
This compound reference standard (≥97% purity)[5]
-
Volumetric flasks, pipettes, and autosampler vials
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B2-10 min: 50-90% B10-12 min: 90% B12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 280 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with mobile phase A.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a concentration of approximately 1 mg/mL. Dilute to 0.1 mg/mL with mobile phase A and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the blank (mobile phase A), standard, and sample solutions into the HPLC system.
Hypothetical HPLC Data:
| Peak | Retention Time (min) | Area (%) - Sample A | Area (%) - Sample B | Identification |
| 1 | 3.5 | 0.2 | 0.5 | Starting Material Impurity |
| 2 | 5.8 | 99.5 | 98.2 | This compound |
| 3 | 7.2 | 0.3 | 1.3 | By-product Impurity |
Sample A represents a high-purity batch, while Sample B indicates a batch with a higher level of impurities.
¹H NMR Spectroscopy for Structural Confirmation
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound sample
Procedure:
-
Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
Expected ¹H NMR Spectral Data (Illustrative):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.4 | br s | 1H | NH (indole) |
| 8.3 | s | 1H | H-4 |
| 7.8 | d | 1H | H-7 |
| 7.6 | d | 1H | H-6 |
| 7.3 | s | 1H | H-3 |
| 4.4 | q | 2H | -OCH₂CH₃ |
| 1.4 | t | 3H | -OCH₂CH₃ |
Note: Actual chemical shifts may vary slightly.
Mass Spectrometry for Molecular Weight Verification
Instrumentation and Materials:
-
Mass spectrometer with an ESI or APCI source
-
Syringe pump
-
Methanol (HPLC grade)
-
This compound sample
Procedure:
-
Prepare a dilute solution of the sample in methanol (~10 µg/mL).
-
Infuse the solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrum Data:
| m/z (calculated) | m/z (observed) | Ion Species |
| 215.08 (for C₁₂H₁₀N₂O₂ + H)⁺ | 215.1 | [M+H]⁺ |
| 237.06 (for C₁₂H₁₀N₂O₂ + Na)⁺ | 237.1 | [M+Na]⁺ |
Visualizations
References
Revolutionizing Cancer Therapy: A Comparative Analysis of Novel Cytotoxic Agents Derived from Ethyl 5-cyanoindole-2-carboxylate
For Immediate Release
In the relentless pursuit of more effective cancer treatments, researchers have synthesized a new class of potent cytotoxic compounds derived from Ethyl 5-cyanoindole-2-carboxylate. These novel molecules, analogues of the highly potent duocarmycin and CC-1065 families of natural products, have demonstrated exceptional anti-tumor activity at picomolar concentrations. This guide provides a comprehensive comparison of these emerging drug candidates, supported by experimental data, to inform and guide researchers, scientists, and drug development professionals in the field of oncology.
Exceptional Potency Against Cancer Cell Lines
A series of novel compounds, synthesized from the common precursor this compound, have been evaluated for their cytotoxic activity against various cancer cell lines. The results, summarized in the table below, highlight the remarkable potency of these new chemical entities.
| Compound ID | Linker/Substitution | IC50 (pM) | Target Cell Line | Reference |
| Amide Derivative 44 | Amide Linkage | 30 | L1210 Leukemia | [1] |
| Amide Derivative 45 | Amide Linkage | 30 | L1210 Leukemia | [1] |
| Amide Derivative 46 | Amide Linkage | 30 | L1210 Leukemia | [1] |
| Amide Derivative 47 (N-methylated) | N-methylated Amide | 30 | L1210 Leukemia | [1] |
| Analogue 54 | Specific Linker | 2-3 | L1210 Leukemia | [1] |
| Analogue 56 | Specific Linker | 2-3 | L1210 Leukemia | [1] |
| Analogue 57 | Propyl Chain Linker | 20 | L1210 Leukemia | [1] |
| (+)-CBI-TMI | (Reference Compound) | 30 | L1210 Leukemia | [1] |
| CC-1065 | (Reference Compound) | 20 | L1210 Leukemia | [1] |
| Duocarmycin SA | (Reference Compound) | 6-10 | L1210 Leukemia | [1] |
The data clearly indicates that the novel analogues 54 and 56 exhibit extraordinary cytotoxicity, with IC50 values in the low single-digit picomolar range, surpassing the potency of the well-established cytotoxic agents CC-1065 and Duocarmycin SA.[1] The amide derivatives (44-47) also demonstrate significant potency, equivalent to the reference compound (+)-CBI-TMI.[1]
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in this guide.
Synthesis of Cytotoxic Agents
The novel compounds were synthesized via a multi-step process starting from this compound. A generalized workflow for this synthesis is depicted in the diagram below.
In Vitro Cytotoxicity Assay
The cytotoxic activity of the synthesized compounds was evaluated using a standard in vitro cytotoxicity assay against the L1210 murine leukemia cell line.
Cell Line and Culture: L1210 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Assay Protocol:
-
Cell Seeding: L1210 cells were seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well.
-
Compound Treatment: The cells were exposed to serial dilutions of the test compounds and incubated for 72 hours.
-
Cell Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The absorbance of the formazan solution was measured using a microplate reader at 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Mechanism of Action: DNA Alkylation
The potent cytotoxicity of these novel compounds is attributed to their ability to act as DNA alkylating agents. This mechanism is shared with the parent compounds, duocarmycin and CC-1065. The proposed signaling pathway leading to cell death is illustrated below.
References
A Comparative Guide to Catalysts in the Synthesis of Ethyl 5-cyanoindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 5-cyanoindole-2-carboxylate, a key intermediate in the development of various pharmaceuticals, relies on efficient and selective catalytic methods.[1] The choice of catalyst is paramount, directly influencing reaction yield, purity, and overall process viability. This guide provides a comparative overview of various catalytic systems for the construction of the indole-2-carboxylate core and the introduction of the 5-cyano group, supported by available experimental data.
Catalytic Strategies for Indole-2-Carboxylate Synthesis
The formation of the indole-2-carboxylate scaffold can be achieved through several catalytic pathways, with transition metal-catalyzed reactions offering significant advantages in terms of efficiency and substrate scope. Classical methods such as the Reissert and Fischer indole syntheses can also be employed.
Palladium catalysts are widely utilized for the synthesis of indole-2-carboxylates.[2][3] One modern approach involves the palladium-catalyzed aerobic oxidative C-H amination of 2-acetamido-3-aryl-acrylates.[2][3] This method offers a direct route to functionalized indole-2-carboxylates with oxygen as the terminal oxidant.[2][3]
Copper-catalyzed methods provide a valuable alternative. A ligand-free copper-catalyzed cascade process from 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate has been developed for a straightforward synthesis of indole-2-carboxylic esters.[4] Copper(I) oxide (Cu₂O) has also been shown to efficiently catalyze the decarboxylative N-arylation of indole-2-carboxylic acids.[5]
Rhodium catalysts have also been explored in the synthesis of indole derivatives. While research on their specific use for indole-2-carboxylate synthesis is less common, rhodium complexes are known to catalyze various cyclization and functionalization reactions leading to indole structures.[6][7][8]
Classical methods like the Reissert indole synthesis offer a traditional route, involving the condensation of an ortho-nitrotoluene with diethyl oxalate followed by reductive cyclization.[9][10][11][12][13] This method can be effective but may require harsh reaction conditions. The Fischer indole synthesis , another classical approach, utilizes the reaction of a phenylhydrazine with a pyruvate derivative under acidic conditions.[14][15][16][17]
Comparison of Catalytic Systems for Indole-2-Carboxylate Synthesis
| Catalytic System | Typical Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Key Features & Limitations |
| Palladium-Catalyzed Aerobic Amination | Pd(OAc)₂ | 2-Acetamido-3-aryl-acrylates | O₂, Toluene/AcOH, 100-120 °C | Good to High | Direct C-H functionalization; uses oxygen as a clean oxidant.[2][3] |
| Copper-Catalyzed Cascade | CuI | 2-Halo aryl aldehydes, Ethyl isocyanoacetate | K₂CO₃, DMF, Room Temp. to 80 °C | High | Ligand-free conditions; proceeds through a cascade reaction.[4] |
| Reissert Synthesis | Zinc, Platinum, or Palladium on Carbon | o-Nitrotoluene, Diethyl oxalate | 1. Base (e.g., KOEt) 2. Reductive cyclization (e.g., Zn/AcOH or H₂/Catalyst) | Moderate to Good | Well-established method; may require stoichiometric reductants.[9][10][11][12][13][18] |
| Fischer Indole Synthesis | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | Phenylhydrazine, Ethyl pyruvate | Acidic conditions, elevated temperatures | Variable | One of the oldest and most widely used methods; can have regioselectivity issues with unsymmetrical ketones.[14][15][16][17] |
Experimental Protocols
Palladium-Catalyzed Aerobic Amination for Indole-2-Carboxylate Synthesis (Generalized)
This protocol is a generalized representation based on modern palladium-catalyzed methods.[2][3]
-
Reaction Setup: To a reaction vessel, add the 2-acetamido-3-aryl-acrylate substrate, palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and a suitable ligand if required.
-
Solvent Addition: Add a mixture of toluene and acetic acid as the solvent.
-
Reaction Conditions: The reaction mixture is heated to 100-120 °C under an atmosphere of oxygen (balloon or continuous flow).
-
Monitoring: The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Reissert Synthesis for Ethyl Indole-2-Carboxylate (Generalized)
This protocol is based on the classical Reissert indole synthesis.[9][10][19]
-
Step 1: Condensation: In a suitable reaction vessel, a solution of potassium ethoxide in ethanol is prepared. To this, diethyl oxalate is added, followed by the dropwise addition of a substituted o-nitrotoluene (e.g., 4-cyano-2-nitrotoluene). The reaction mixture is stirred until the condensation is complete, leading to the formation of the potassium salt of ethyl o-nitrophenylpyruvate.
-
Step 2: Reductive Cyclization: The isolated potassium salt is dissolved in glacial acetic acid. A catalyst, such as platinum oxide or palladium on carbon, is added. The mixture is then subjected to hydrogenation in a Parr apparatus under hydrogen pressure until the uptake of hydrogen ceases.
-
Work-up and Purification: The catalyst is removed by filtration. The filtrate is poured into water to precipitate the crude ethyl indole-2-carboxylate. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Synthetic Pathway and Catalytic Steps
The following diagram illustrates a plausible synthetic pathway for this compound, highlighting the key catalytic steps.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of substituted 3-indolylimines and indole-3-carboxaldehydes by rhodium(II)-catalyzed annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. youtube.com [youtube.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fischer Indole Synthesis [organic-chemistry.org]
- 17. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of the Crystal Structures of Ethyl Indole-2-Carboxylate Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. While the specific crystal structure of Ethyl 5-cyanoindole-2-carboxylate is not publicly available, this guide provides a comparative analysis of its structurally related analogs: Ethyl 1H-indole-2-carboxylate and Ethyl 5-chloro-2-indolecarboxylate. This comparison offers valuable insights into the molecular geometry and intermolecular interactions that are likely to influence the physicochemical and biological properties of this compound.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for Ethyl 1H-indole-2-carboxylate and Ethyl 5-chloro-2-indolecarboxylate, providing a basis for structural comparison.
| Parameter | Ethyl 1H-indole-2-carboxylate | Ethyl 5-chloro-2-indolecarboxylate[1] |
| Chemical Formula | C₁₁H₁₁NO₂ | C₁₁H₁₀ClNO₂ |
| Formula Weight | 189.21 | 223.65 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 10.570(3) | 10.570(3) |
| b (Å) | 5.617(2) | 5.617(2) |
| c (Å) | 18.091(5) | 18.091(5) |
| β (°) | 105.681(4) | 105.681(4) |
| Volume (ų) | 1034.0 | 1034.0 |
| Z | 4 | 4 |
| Key Interactions | Hydrogen-bonded dimers forming R²₂(10) ring motifs.[2][3] | Intermolecular N—H⋯O hydrogen bonds forming centrosymmetric dimers.[1] |
Structural Insights and Comparison
Both Ethyl 1H-indole-2-carboxylate and Ethyl 5-chloro-2-indolecarboxylate crystallize in the monoclinic system, indicating similar packing efficiencies. The indole ring system in both molecules is planar.[1][2] The dominant intermolecular interaction in both structures is hydrogen bonding between the indole N-H group and the carbonyl oxygen of the ester, leading to the formation of centrosymmetric dimers.[1][2][3] This suggests that the cyano group at the 5-position in this compound would likely not interfere with this primary hydrogen bonding pattern but could introduce additional dipole-dipole or π-π stacking interactions, influencing the overall crystal packing. The substitution at the 5-position (H vs. Cl) does not significantly alter the primary hydrogen bonding motif, suggesting that a cyano substituent would also be accommodated.
Experimental Protocols
A general workflow for the synthesis and single-crystal X-ray diffraction analysis of indole-2-carboxylate derivatives is outlined below, based on methodologies reported in the literature.[4]
Synthesis and Crystallization
Synthesis of Ethyl 1H-indole-2-carboxylate: [2]
-
Indole-2-carboxylic acid (0.50 g, 3.1 mmol) is dissolved in thionyl chloride (19 ml) at 0°C.
-
The solution is stirred for 1 hour, followed by rotary evaporation.
-
Absolute ethanol (17 ml) is added to the resulting oil at room temperature.
-
After stirring overnight, the solution is vacuum filtered to yield the product.
-
X-ray quality crystals are obtained by slow evaporation from a methanol solution.
Synthesis of Ethyl 5-chloro-2-indolecarboxylate: [1] The synthesis follows a reported procedure, and single crystals are obtained by slow evaporation from an ethanol solution at room temperature.[1]
Single-Crystal X-ray Diffraction Workflow
The determination of the crystal structure of small molecules like these derivatives follows a well-established workflow.[4][5]
1. Crystal Growth: High-quality single crystals are grown using methods like slow evaporation of a saturated solution.[2][4]
2. Crystal Selection and Mounting: A suitable crystal is selected and mounted on a goniometer.[4]
3. Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data is collected as the crystal is rotated.[5]
4. Data Processing: The raw diffraction data is processed to determine the intensities of the reflections and the unit cell parameters.[5]
5. Structure Solution: The initial positions of the atoms in the crystal lattice are determined.[5]
6. Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction patterns.[5]
7. Validation and Analysis: The final crystal structure is validated for geometric and crystallographic correctness.[5]
Concluding Remarks
This comparative guide provides a foundational understanding of the crystal structures of ethyl indole-2-carboxylate derivatives. The analysis of Ethyl 1H-indole-2-carboxylate and Ethyl 5-chloro-2-indolecarboxylate reveals a conserved hydrogen-bonding motif that is likely to be present in this compound as well. The provided experimental protocols offer a standardized approach for the synthesis and structural determination of this class of compounds. For drug development professionals, these structural insights are crucial for understanding molecular recognition patterns and for the design of novel indole-based therapeutic agents.
References
A Comparative Guide to the In-Vitro Efficacy of Ethyl 5-cyanoindole-2-carboxylate Based GSK-3β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vitro comparison of ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in a range of diseases including Alzheimer's, type 2 diabetes, and certain cancers. The data presented here is based on a luminance assay technique to determine the half-maximal inhibitory concentration (IC50) of these compounds.[1][2]
Performance Comparison of GSK-3β Inhibitors
The inhibitory activities of several ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives were evaluated against GSK-3β. The results, summarized in the table below, highlight the potential of this chemical scaffold in designing potent and selective GSK-3β inhibitors. For comparative purposes, data for established GSK-3β inhibitors are also included.
| Compound ID | Structure | IC50 (µM) vs. GSK-3β |
| Ethyl 2-carboxylate-5-monosubstituted 1H-indole Derivatives | ||
| Aii1 | 5-H | 0.052 |
| Aii2 | 5-CH3 | 0.045 |
| Aii3 | 5-OCH3 | 0.059 |
| Aii4 | 5-Cl | 0.062 |
| Aii5 | 5-Br | 0.071 |
| Aii6 | 5-F | 0.068 |
| Aii7 | 5-NO2 | 0.081 |
| Aii8 | 5-CN | 0.075 |
| Aii9 | 5-NH2 | 0.088 |
| Aii10 | 5-OH | 0.091 |
| Aii11 | 5-COOH | 0.028 |
| Established GSK-3β Inhibitors (for comparison) | ||
| SB-216763 | N/A | 0.018 |
| CHIR-99021 | N/A | 0.0067 |
| Kenpaullone | N/A | 0.15 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of in-vitro enzyme inhibition assays. Below is a generalized protocol for a luminescence-based GSK-3β inhibition assay, similar to the one used to generate the data above.
Luminescence-based GSK-3β Inhibition Assay
Objective: To determine the IC50 value of a test compound against GSK-3β by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for a typical in-vitro GSK-3β inhibition assay.
Procedure:
-
Reagent Preparation: Prepare working solutions of GSK-3β enzyme, substrate, and ATP in kinase buffer at desired concentrations.
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of the assay plate. Include a positive control (a known GSK-3β inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add the diluted GSK-3β enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: Add a mixture of the GSK-3β substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Context
GSK-3β is a critical downstream effector in multiple signaling pathways, most notably the insulin and Wnt signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation. Understanding these pathways is crucial for contextualizing the action of GSK-3β inhibitors.
Caption: Overview of GSK-3β regulation by the Insulin and Wnt pathways.
In the insulin pathway, activation of Akt leads to the phosphorylation and inhibition of GSK-3β. Similarly, in the Wnt signaling pathway, activation of the Frizzled receptor leads to the inhibition of GSK-3β, preventing the phosphorylation and subsequent degradation of β-catenin. The ethyl 5-cyanoindole-2-carboxylate derivatives discussed here act as direct inhibitors of GSK-3β, mimicking the effects of these natural regulatory pathways.
References
Safety Operating Guide
Safe Disposal of Ethyl 5-cyanoindole-2-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Ethyl 5-cyanoindole-2-carboxylate, a compound utilized in various research applications. Adherence to these guidelines is crucial for minimizing risks and complying with safety regulations.
Essential Safety and Handling Information
This compound is classified as causing serious eye irritation and being harmful to aquatic life. It is also a lachrymator, meaning it can cause tearing. Therefore, appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles or a face shield, and a lab coat, must be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
Quantitative Data
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₂ | Porphyrin-Systems |
| Boiling Point | 419.3°C at 760 mmHg | Porphyrin-Systems |
| Flash Point | 110 °C / 230 °F | Fisher Scientific[3] |
| Partition Coefficient (log Pow) | -0.119 at 23 °C | Sigma-Aldrich[4] |
Spill and Accidental Release Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains to prevent environmental contamination.[1]
-
Clean-up: For solid spills, sweep up and shovel the material.[2] For liquid spills, collect with an inert absorbent material. Place the collected material into a suitable, closed container for disposal.[1][2]
-
Decontamination: Wash the spill area thoroughly with soap and water.[1]
-
PPE: All personnel involved in the clean-up must wear appropriate personal protective equipment.[1]
Proper Disposal Procedure
The primary method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[4][2] This ensures that the chemical is managed in an environmentally safe and compliant manner.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid potential reactions.
-
Containerization: Place the waste in a clearly labeled, suitable, and securely closed container to prevent leaks or spills.[1][2]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition, pending collection by a waste disposal service.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed chemical waste management company.[4][2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 5-cyanoindole-2-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Ethyl 5-cyanoindole-2-carboxylate, including detailed operational and disposal plans to ensure a secure laboratory environment.
Chemical Profile:
-
Compound Name: this compound
-
Molecular Formula: C₁₂H₁₀N₂O₂[1]
-
Appearance: Pale yellow powder[1]
-
Hazards: Based on available data for the indole scaffold and related compounds, this compound should be handled as a potentially hazardous substance. It may cause skin, eye, and respiratory irritation.[3][4][5]
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6][7] | Protects against splashes and dust that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6][7] | Prevents skin contact, as indole compounds can be harmful if absorbed through the skin.[7] |
| Body Protection | A full-length, buttoned laboratory coat.[6] | Minimizes skin exposure to the compound. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[6] A NIOSH-approved respirator may be necessary if dust is generated.[3][6] | Avoids inhalation of dust particles which may cause respiratory irritation.[3][4] |
| Foot Protection | Closed-toe shoes.[6] | Protects feet from potential spills. |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial to minimize exposure and prevent contamination during the handling of this compound.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the compound's SDS to be fully aware of its hazards and safety precautions.
-
Ensure Proper Ventilation: All handling of solid this compound and solution preparation must be conducted in a certified chemical fume hood.[6]
-
Don Appropriate PPE: Wear the recommended PPE as detailed in the table above.
2. Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
3. Storage:
-
Container: Store the compound in a tightly sealed and clearly labeled container.[6]
-
Conditions: Store at 0-8 °C, protected from light.[1]
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure personnel safety.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be collected in a designated and properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service. Do not let the chemical enter drains.[8]
By adhering to these safety protocols and operational plans, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
